Vitexolide D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUJNWMFLYQTF-OGNFBWPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=CCOC3=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vitexolide D: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexolide D, a labdane-type diterpenoid, has emerged as a compound of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and initial biological evaluation of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside quantitative data on its cytotoxic and antibacterial effects. Furthermore, a proposed mechanism of action is discussed, including a hypothetical signaling pathway based on the known activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.
Discovery and Natural Source
This compound was first reported as a known compound isolated during a bioassay-guided purification of a dichloromethane extract from the leaves of Vitex vestita, a plant species found in Malaysia.[1][2] The research that led to its characterization was part of a broader screening of tropical plants for antibacterial agents.[1][2] Plants of the Vitex genus are known to be a rich source of diterpenoids, which exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [4] |
| Molecular Weight | 318.45 g/mol | [4] |
| Class | Labdane Diterpenoid | [1][2] |
| CAS Number | 1788090-69-6 | [4] |
| Appearance | Brown Powder | [4] |
| Purity | >98.5% (as commercially available) | [4] |
Experimental Protocols
Bioassay-Guided Isolation of this compound from Vitex vestita
The isolation of this compound was achieved through a multi-step bioassay-guided fractionation process. This method involves the sequential separation of a crude extract into fractions, with each fraction being tested for biological activity to guide further purification steps.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Leaves of Vitex vestita are collected and air-dried. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered leaves are macerated with dichloromethane (DCM) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction. The resulting DCM extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Fractionation and Purification
-
Initial Fractionation: The crude DCM extract is subjected to vacuum liquid chromatography (VLC) over silica gel. A stepwise gradient of n-hexane and ethyl acetate is used as the mobile phase to separate the extract into several fractions of increasing polarity.
-
Bioassay: Each fraction is tested for its antibacterial and/or cytotoxic activity to identify the most active fractions.
-
Further Chromatographic Separation: The active fractions are further purified using a combination of column chromatography techniques. This typically involves repeated silica gel column chromatography with increasingly refined solvent gradients (e.g., n-hexane-ethyl acetate, DCM-methanol).
-
Final Purification: The final purification of this compound is often achieved by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Experimental Workflow for Isolation of this compound
Caption: Bioassay-guided isolation workflow for this compound.
Structural Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments in the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to piece together the overall structure.
3.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
-
Data Interpretation: The HRMS data provides the accurate mass of the molecule, which is used to determine its elemental composition (molecular formula).
Biological Activity Assays
3.3.1. Antibacterial Activity Assay (Microdilution Method)
-
Bacterial Strains: A panel of Gram-positive bacterial strains are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Assay Setup: The assay is performed in 96-well microtiter plates. Serial dilutions of this compound are prepared in a suitable broth medium in the wells.
-
Inoculation and Incubation: A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
3.3.2. Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cell lines are used.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Biological Activity and Quantitative Data
This compound has demonstrated moderate antibacterial activity against a panel of Gram-positive bacteria.[1][2] More significantly, it exhibits cytotoxic activities against cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| HCT-116 | Human Colorectal Carcinoma | 1 < IC₅₀ < 10 | [1] |
| MRC-5 | Human Fetal Lung Fibroblast | 1 < IC₅₀ < 10 | [1] |
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on the known activities of other labdane diterpenoids and its cytotoxic effects on cancer cells, a hypothetical mechanism can be proposed. Many natural product-derived cytotoxic agents exert their effects by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.
Labdane diterpenoids have been reported to interfere with the biochemical pathways of apoptosis and the cell cycle.[5] For cytotoxic compounds, common targets include the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer.[4][6][7]
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity in HCT-116 Cells
References
- 1. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 2. Antibacterial activity of labdane diterpenoids from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
An In-depth Technical Guide on the Isolation of Vitexolide D from Vitex vestita
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Vitexolide D, a labdane diterpenoid, from the plant Vitex vestita. The information is compiled from published scientific literature and is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Vitex vestita, a member of the Lamiaceae family, is a plant that has been a source of various bioactive secondary metabolites. Among these, the labdane diterpenoids have garnered significant interest due to their diverse biological activities. This compound is a known labdane diterpenoid that has been isolated from the leaves of Vitex vestita. Scientific investigations have revealed its potential as both an antibacterial and a cytotoxic agent.[1][2] This guide details the methodologies for its extraction, isolation, and characterization, and explores its potential mechanism of action.
Physicochemical Properties of this compound
While detailed physicochemical data from the primary literature is not fully available, based on its classification as a labdane diterpenoid, some general properties can be inferred. It is expected to be a crystalline or amorphous solid, soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO.[2]
Table 1: Reported Biological Activities of this compound
| Biological Activity | Cell Line/Strain | Reported Potency | Reference |
| Cytotoxicity | HCT-116 (Human Colon Carcinoma) | 1 < IC50s < 10 µM | [2] |
| Cytotoxicity | MRC5 (Human Fetal Lung Fibroblast) | 1 < IC50s < 10 µM | [2] |
| Antibacterial Activity | Panel of 46 Gram-positive strains | Moderate Activity | [1][2] |
Experimental Protocols
The isolation of this compound from Vitex vestita as described in the literature follows a bioassay-guided purification approach.[2] The general workflow is outlined below.
Plant Material Collection and Preparation
-
Plant Part: Leaves of Vitex vestita are collected.
-
Preparation: The collected leaves are air-dried and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: Dichloromethane (CH₂Cl₂) is used as the extraction solvent.
-
Procedure: The powdered leaves are subjected to maceration with dichloromethane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.
Fractionation and Purification
The crude extract is a complex mixture of compounds and requires further separation to isolate this compound. This is achieved through a multi-step chromatographic process.
-
Initial Fractionation: The crude dichloromethane extract is typically subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures) is used to separate the extract into several fractions.
-
Bioassay-Guided Isolation: Each fraction is tested for its biological activity (e.g., cytotoxicity against a cancer cell line like HCT-116). The most active fractions are then selected for further purification.
-
Fine Purification: The active fractions are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) and solvent systems. High-performance liquid chromatography (HPLC), particularly preparative or semi-preparative HPLC, is employed in the final stages to obtain the pure compound.
Structure Elucidation and Characterization
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight and elemental composition of the compound, which helps in confirming the molecular formula.
Experimental and Logical Workflow Diagram
Potential Signaling Pathway
The cytotoxic activity of many labdane diterpenoids against cancer cell lines is often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanism of action for this compound has not been elucidated, its structural similarity to other cytotoxic labdane diterpenoids suggests a potential involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.
The following diagram illustrates a plausible mechanism where a cytotoxic labdane diterpenoid like this compound might inhibit the NF-κB pathway, leading to apoptosis.
Conclusion
This compound, a labdane diterpenoid isolated from Vitex vestita, demonstrates notable antibacterial and cytotoxic activities. The isolation procedure, while standard for natural products, relies on a bioassay-guided approach to effectively purify the compound from a complex plant extract. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would be a crucial step in evaluating its potential for development as a therapeutic agent. This guide provides a foundational understanding for researchers aiming to work with this promising natural product.
References
An In-depth Technical Guide to Vitexolide D: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D is a labdane-type diterpenoid isolated from the leaves of Vitex vestita, a plant species found in Malaysia.[1] This class of natural products has garnered significant interest in the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated notable cytotoxic effects against human cancer cell lines and moderate antibacterial activity. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, experimental methodologies, and a hypothesized signaling pathway for its cytotoxic action.
Physical and Chemical Properties
This compound is a white powder with a molecular formula of C₂₀H₃₀O₃, corresponding to a molecular weight of 318.45 g/mol .[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Detailed quantitative physical properties and spectral data are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| Physical Description | Powder | [1] |
| Melting Point | Data not available | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Source | Vitex vestita | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants are not publicly available in the reviewed literature. The structure was confirmed by 1D and 2D NMR analyses.[1] |
| ¹³C NMR | Specific chemical shifts are not publicly available in the reviewed literature. The structure was confirmed by 1D and 2D NMR analyses.[1] |
| HRMS | The exact m/z value is not publicly available in the reviewed literature. The molecular formula was confirmed by HRMS experiments.[1] |
| Infrared (IR) | Characteristic absorption bands are not publicly available in the reviewed literature. |
Note: Detailed spectral data for this compound is reported in the primary literature by Corlay et al. (2015) in the Journal of Natural Products, but was not accessible through the conducted searches.
Experimental Protocols
Isolation of this compound from Vitex vestita
The isolation of this compound was achieved through a bioassay-guided purification of the dichloromethane extract of the leaves of Vitex vestita.[1] While the specific details of the chromatographic separations are not available in the reviewed literature, a general workflow for such a process is outlined below.
References
Vitexolide D: A Technical Overview of its Molecular Properties and Biological Activities
For Immediate Release
Wuhan, China - Vitexolide D, a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita, has garnered attention within the scientific community for its notable biological activities. This technical guide provides an in-depth overview of its molecular characteristics, experimental protocols for evaluating its bioactivity, and an exploration of its potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
This compound is characterized by the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol .[1][2] This compound belongs to the diterpenoid class of natural products, which are known for their diverse chemical structures and biological functions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [1][2] |
| Molecular Weight | 318.45 g/mol | [1][2] |
| Class | Labdane Diterpenoid | [3] |
| Source | Vitex vestita | [1] |
Biological Activity: Antibacterial and Cytotoxic Effects
This compound has demonstrated moderate antibacterial activity, primarily against Gram-positive bacteria.[4] Furthermore, it has exhibited cytotoxic activities against the HCT-116 human colon cancer cell line and the MRC-5 human fetal lung fibroblast cell line.[1]
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Vitex vestita is typically achieved through a bioassay-guided purification process. A general workflow for this process is outlined below:
The initial step involves the extraction of dried and ground leaves of Vitex vestita with a solvent such as dichloromethane. This crude extract then undergoes bioassay-guided purification, often employing various chromatographic techniques to isolate the active compounds. The structure of the isolated this compound is then elucidated using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Antibacterial Activity Assay
The antibacterial activity of this compound is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
In this protocol, various concentrations of this compound are prepared through serial dilution in a suitable broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test bacteria. Following an incubation period, typically 24 hours at 37°C, the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cell lines such as HCT-116 and MRC-5 can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. Cells are seeded in a 96-well plate and, after attachment, are treated with varying concentrations of this compound. Following the incubation period, MTT solution is added, and after a further incubation, the formazan crystals are solubilized with a solvent like DMSO. The absorbance is then measured spectrophotometrically, with a decrease in absorbance indicating reduced cell viability.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of other labdane-type diterpenoids suggest potential mechanisms.
Cytotoxicity and Apoptosis
The cytotoxic effects of many labdane diterpenoids are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] It is plausible that this compound exerts its anticancer effects through similar mechanisms. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executive enzymes of apoptosis.
Antibacterial Mechanism
The antibacterial mechanism of labdane diterpenoids is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential cellular processes. Some labdane diterpenoids have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[1] Further research is required to determine if this compound shares these mechanisms of action.
Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications, particularly in the fields of oncology and infectious diseases. Further studies to optimize its structure for enhanced potency and selectivity are also warranted.
References
- 1. Labdane Diterpenoids from Salvia tingitana Etl. Synergize with Clindamycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Labdane-type diterpenes as new cell cycle inhibitors and apoptosis inducers from Vitex trifolia L [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Labdane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-type diterpenoids are a large and structurally diverse class of natural products with over 7,000 known members.[1] They are characterized by a bicyclic decalin core structure, often further modified to generate a wide array of skeletons such as abietane, pimarane, and kaurane.[2] These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for drug discovery and development. This guide provides a comprehensive overview of the biosynthesis of labdane diterpenoids, focusing on the core enzymatic reactions, key intermediates, regulatory mechanisms, and experimental methodologies used to study this fascinating pathway.
Core Biosynthesis Pathway
The biosynthesis of labdane diterpenoids can be conceptually divided into three main stages: the formation of the universal C20 precursor, the cyclization to form the characteristic labdane skeleton, and the subsequent modification of this skeleton to generate structural diversity.
Precursor Formation: Geranylgeranyl Diphosphate (GGPP)
The journey begins with the universal C5 building blocks of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP are sequentially added to one molecule of DMAPP to yield the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[3]
Skeleton Formation: The Role of Diterpene Synthases (diTPSs)
The formation of the bicyclic labdane core from the linear GGPP is the defining step in this biosynthetic pathway and is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). These enzymes are broadly categorized into two classes based on their reaction mechanisms.
-
Class II Diterpene Synthases (diTPSs): These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism. The active site of Class II diTPSs contains a characteristic DxDD motif that facilitates the protonation of the terminal double bond of GGPP, leading to a series of carbocation-mediated cyclizations to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[1] The stereochemistry of the resulting CPP can vary, leading to different downstream products. Common isomers include normal-CPP, ent-CPP, and syn-CPP.[4]
-
Class I Diterpene Synthases (diTPSs): These enzymes utilize a metal-dependent ionization of the diphosphate group from the substrate to generate a carbocation, which then undergoes further cyclization and rearrangement reactions. In the biosynthesis of many labdane-related diterpenoids, Class I diTPSs act on the CPP intermediate produced by Class II diTPSs to generate the final diterpene skeleton. These enzymes are often referred to as kaurene synthase-like (KSL) enzymes.
In some cases, a single bifunctional diTPS can catalyze both the Class II and Class I reactions.
Skeleton Modification: Generation of Diversity
Following the formation of the core labdane-related skeleton, a vast array of chemical modifications are introduced by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs). These enzymes catalyze a variety of reactions, including hydroxylations, oxidations, and rearrangements, which dramatically increase the structural and functional diversity of the final products.[2] Other enzymes, such as acetyltransferases, can further modify the diterpenoid scaffold.[5]
Quantitative Data on Labdane Diterpenoid Biosynthesis
Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and engineering these biosynthetic pathways. The following tables summarize representative data from the literature.
Table 1: Kinetic Parameters of Rice Copalyl Diphosphate Synthases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OsCPS1 | GGPP | 14.2 ± 1.5 | 4.5 x 10-2 | 3.1 x 103 | [6] |
| OsCPS2/OsCyc2 | GGPP | 21.1 ± 5.6 | 7.8 x 10-2 | 3.6 x 103 | [6] |
| OsCPS4/OsCyc1 | GGPP | 9.3 ± 0.6 | 4.7 x 10-3 | 5.0 x 102 | [6] |
Table 2: Production of Labdane Diterpenoids in Engineered Microbes
| Product | Host Organism | Titer (mg/L) | Engineering Strategy | Reference |
| Sclareol | Saccharomyces cerevisiae | 11,400 | Modular metabolic engineering to enhance precursor and cofactor supply, and optimization of the isoprenoid pathway. | [7][8] |
| Sclareol | Yarrowia lipolytica | 2,656.20 | Introduction of a heterologous biosynthesis pathway, enhancement of precursor supply, upregulation of the mevalonate pathway, optimization of intracellular acetyl-CoA synthesis, and integration of multiple copies of sclareol synthase. | [9][10] |
| Miltiradiene | Saccharomyces cerevisiae | 488 | Overexpression of a fusion gene of FPP synthase and GGPP synthase, along with a heterologous GGPP synthase, and combinatorial overexpression of tHMGR and upc2.1 genes. | [11] |
| Miltiradiene | Nicotiana benthamiana | ~1,500 (µg/g FW) | Cytoplasmic engineering strategies combined with the enhancement of isoprenoid precursors. | [12][13] |
| Forskolin | Saccharomyces cerevisiae | 40 | Stable integration of nine genes for the entire forskolin pathway from glucose. | [5][14] |
Signaling Pathways Regulating Labdane Diterpenoid Biosynthesis
The biosynthesis of labdane diterpenoids is tightly regulated in response to various developmental and environmental cues. Phytohormones such as jasmonates and elicitors from pathogens can trigger the expression of biosynthetic genes, leading to the accumulation of these defensive compounds.
Jasmonate-Induced Momilactone Biosynthesis in Rice
In rice, the production of momilactones, a class of labdane-related diterpenoid phytoalexins, is induced by jasmonic acid (JA) and pathogen attack.[15][16] The signaling pathway involves the perception of the elicitor signal, leading to the activation of a MAP kinase cascade and the induction of transcription factors that upregulate the expression of momilactone biosynthetic genes.[17][18]
Transcriptional Regulation of Tanshinone Biosynthesis in Salvia miltiorrhiza
The biosynthesis of tanshinones, a group of bioactive abietane-type diterpenoids from Salvia miltiorrhiza, is regulated by a complex network of transcription factors (TFs).[19] Various TF families, including AP2/ERF, bHLH, MYB, and WRKY, have been shown to bind to the promoters of key biosynthetic genes, such as those encoding copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, to either activate or repress their transcription.[20][21][22]
Experimental Protocols
Heterologous Expression and Purification of Diterpene Synthases
This protocol describes the general workflow for expressing and purifying diTPSs in E. coli for in vitro characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lateral transfers lead to the birth of momilactone biosynthetic gene clusters in grass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial metabolic engineeri... preview & related info | Mendeley [mendeley.com]
- 11. Production of miltiradiene by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Miltiradiene Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]
- 15. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Biosynthesis of phytoalexins and regulatory mechanisms of it in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcription factors in tanshinones: Emerging mechanisms of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza [frontiersin.org]
- 21. The SmWRKY32-SmbHLH65/SmbHLH85 regulatory module mediates tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preliminary Biological Screening of Vitexolide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Vitexolide D, a labdane-type diterpenoid isolated from plants of the Vitex genus. The genus Vitex is a rich source of diterpenoids that exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] This document outlines the core methodologies and data relevant to the initial biological evaluation of this compound and related compounds, intended to serve as a resource for researchers in natural product drug discovery.
Data Presentation: Bioactivity of this compound and Related Compounds
The following tables summarize the quantitative data from the preliminary biological screening of this compound and other diterpenoids isolated from Vitex species.
Table 1: Cytotoxic Activity of this compound and Related Diterpenoids
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | 1.00 < IC₅₀ < 10.00 | [1] |
| This compound | MRC5 (Human Fetal Lung Fibroblast) | 1.00 < IC₅₀ < 10.00 | [1] |
| Vitexolide A | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |
| 12-epi-Vitexolide A | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |
| Vitexolide B | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |
| Vitexolide C | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |
| Vitexolide E | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |
| Acuminolide | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |
Table 2: Anti-inflammatory Activity of Compounds from Vitex rotundifolia
| Compound | Assay | Cell Line | Concentration (µM) | % Inhibition | Reference |
| Compound 9 | NO Production | RAW264.7 | 100 | 99.71 | [2] |
| Compound 12 | NO Production | RAW264.7 | 100 | 98.84 | [2] |
| Compound 13 | NO Production | RAW264.7 | 100 | 94.46 | [2] |
| Compound 14 | NO Production | RAW264.7 | 100 | 84.55 | [2] |
| Compound 14 | IL-8 Production | HT-29 | 100 | 82.39 | [2] |
| Compound 13 | IL-8 Production | HT-29 | 100 | 81.03 | [2] |
| Compound 19 | IL-8 Production | HT-29 | 100 | 72.59 | [2] |
| Compound 8 | IL-8 Production | HT-29 | 100 | 70.39 | [2] |
Table 3: Antimicrobial Activity of Extracts from Vitex negundo
| Extract | Microorganism | Method | Result | Reference |
| Supercritical Fluid Extract | Bacillus subtilis | Well-diffusion | Prominent Activity | [3] |
| Supercritical Fluid Extract | Staphylococcus aureus | Well-diffusion | Prominent Activity | [3] |
| Steam Distilled Oil | Bacillus subtilis | Well-diffusion | Prominent Activity | [3] |
| Steam Distilled Oil | Staphylococcus aureus | Well-diffusion | Prominent Activity | [3] |
| Petroleum Ether Extract | Bacillus subtilis | Well-diffusion | Prominent Activity | [3] |
| Petroleum Ether Extract | Staphylococcus aureus | Well-diffusion | Prominent Activity | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments typically employed in the preliminary biological screening of natural products like this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116, MRC5) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Anti-inflammatory Screening
This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).[6][7][8]
Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][8]
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid) and incubate at room temperature for 10-30 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-stimulated control.
This assay quantifies the level of the pro-inflammatory chemokine IL-8 secreted by human colon adenocarcinoma cells (HT-29) upon stimulation.
Principle: The concentration of IL-8 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[9][10][11]
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 48-well or 96-well plate and allow them to adhere and grow.
-
Compound Treatment and Stimulation: Pre-incubate the cells with different concentrations of this compound for 2 hours, followed by stimulation with a pro-inflammatory agent such as LPS (10 ng/mL) or Interleukin-1α (IL-1α) for 22-24 hours.[10]
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves coating a plate with an IL-8 capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IL-8 concentration from a standard curve. Determine the percentage of IL-8 production inhibition relative to the stimulated control.
Antimicrobial Screening
This method is used for the initial screening of antimicrobial activity.[3][12][13]
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The antimicrobial activity is indicated by a clear zone of growth inhibition around the well.[14]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.[15] Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition in millimeters.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][16][17][18]
Principle: The test microorganism is cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration at which no visible growth is observed.[17]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed. The addition of a growth indicator like resazurin or INT can aid in the visualization of microbial growth.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Cytotoxicity Screening using the MTT Assay.
Caption: Workflow for Anti-inflammatory Screening (NO and IL-8 Assays).
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Composition and Antimicrobial Activity of Supercritical Fluid Extract of Leaves of Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Lysophospholipids on Survival and Interleukin-8 Secretion of HT-29, a Human Colon Cancer-Derived Epithelial Cell [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-8 production by the human colon epithelial cell line HT-29: modulation by interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. akjournals.com [akjournals.com]
- 15. scielo.br [scielo.br]
- 16. tandfonline.com [tandfonline.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 18. scielo.br [scielo.br]
Vitexolide D: A Technical Guide on Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D is a labdane-type diterpenoid that has been isolated from Vitex vestita, a plant belonging to the Lamiaceae family. This class of compounds has garnered significant interest in the scientific community due to their diverse and potent biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, isolation yield, experimental protocols for its purification, and its potential mechanisms of action, particularly in the context of its cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Abundance and Yield
This compound is a naturally occurring compound found in the leaves of Vitex vestita.[1] While its presence in this plant species is confirmed, specific quantitative data on the natural abundance and isolation yield of this compound have not been reported in the available scientific literature.
Research on other labdane diterpenoids from Vitex species, such as vitexilactone from Vitex agnus-castus, has demonstrated the feasibility of quantifying these compounds. For instance, vitexilactone has been quantified in the leaves and fruits of V. agnus-castus, with an average concentration of 4.4 ± 1.0 mg per gram of dry weight in leaves. This suggests that while specific data for this compound is lacking, quantitative analysis of individual diterpenoids in Vitex species is an active area of research.
The following table summarizes the available information on the source and yield of extracts from which this compound and other related compounds have been isolated. It is important to note that the yield of pure this compound is not specified.
| Plant Source | Plant Part | Extraction Solvent | Compound(s) Isolated | Reference |
| Vitex vestita | Leaves | Dichloromethane | This compound, Vitexolide A, and other labdane diterpenoids | [1] |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the isolation of labdane diterpenoids from the leaves of Vitex species can be compiled from the available literature. The following is a representative experimental protocol based on common phytochemical practices for this class of compounds.
General Protocol for the Isolation of Labdane Diterpenoids from Vitex Leaves
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of the Vitex species.
-
Air-dry the leaves in the shade to a constant weight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaves with a suitable organic solvent, such as dichloromethane or a methanol/chloroform mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
-
Repeat the extraction process multiple times (typically 3 times) with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).
-
-
Chromatographic Purification:
-
Subject the diterpenoid-rich fraction (often the ethyl acetate or dichloromethane fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect the fractions and analyze them by TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
-
Structure Elucidation:
-
Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
Experimental Workflow Diagram
Biological Activity and Signaling Pathways
This compound has demonstrated cytotoxic activity against human colon carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cell lines, with a reported 50% inhibitory concentration (IC50) in the range of 1-10 µM.[1] However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated.
Studies on other structurally related labdane diterpenoids provide valuable insights into the potential mechanisms of action that may also be relevant for this compound.
Potential Cytotoxicity Mechanisms Based on Related Labdane Diterpenoids
-
Induction of Apoptosis: Many labdane diterpenoids induce apoptosis in cancer cells. For example, sclareol, another labdane diterpene, has been shown to induce apoptosis in human colon cancer cells by activating both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways in a p53-independent manner.[2][3] Other labdane diterpenoids from Vitex species have also been reported to induce apoptosis.[4]
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Coronarin D, a labdane diterpene, has been found to inhibit the NF-κB signaling pathway, leading to the potentiation of apoptosis and inhibition of invasion in cancer cells.[5]
-
Modulation of Cell Survival Pathways: The PI3K/AKT and MAPK/ERK signaling pathways are critical for cell survival and proliferation. Some labdane diterpenes have been shown to modulate these pathways. For instance, certain labdanes protect cardiomyocytes from injury by activating the PI3K/AKT and ERK1/2 pathways.[6] In the context of cancer, inhibition of these pathways is often a therapeutic goal.
Based on these findings from related compounds, a hypothetical signaling pathway for the cytotoxic action of this compound can be proposed. It is crucial to emphasize that this is a speculative model that requires experimental validation for this compound itself.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antibacterial and cytotoxic activities. However, a significant gap exists in the literature regarding its natural abundance, yield, and the specific molecular mechanisms underlying its biological effects. Future research should focus on:
-
Quantitative Analysis: Developing and applying analytical methods to determine the precise concentration of this compound in Vitex vestita and other potential plant sources.
-
Yield Optimization: Optimizing extraction and purification protocols to improve the yield of this compound for further preclinical and clinical studies.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in cancer cells to understand its mode of cytotoxic action. This will be crucial for its potential development as a therapeutic agent.
-
Synthetic and Biosynthetic Studies: Exploring chemical synthesis or biosynthetic production methods to ensure a sustainable supply of this compound for research and development.
Addressing these research gaps will be essential to fully realize the therapeutic potential of this compound and other related labdane diterpenoids. This technical guide serves as a foundational document to stimulate and guide these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic terpenoids from the fruits of Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Significance of Diterpenoid-Containing Vitex Species: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Vitex, belonging to the Lamiaceae family, encompasses a diverse group of plants with a rich history in traditional medicine across various cultures. Many of these ethnobotanical applications are now being scientifically validated, with a growing body of evidence pointing to the therapeutic potential of their constituent phytochemicals. Among these, diterpenoids, particularly those of the labdane and clerodane types, have emerged as significant contributors to the pharmacological activities of Vitex species. This technical guide provides an in-depth exploration of the ethnobotanical uses of diterpenoid-containing Vitex species, supported by quantitative data, detailed experimental protocols for the isolation and bio-evaluation of these compounds, and visualizations of their molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Introduction
Plants of the genus Vitex are predominantly found in tropical and temperate regions and have been integral to various traditional medicine systems for centuries.[1][2] Ethnobotanical records reveal a wide range of applications, from the treatment of female reproductive disorders and inflammation to antimicrobial and cytotoxic effects.[3][4] Scientific investigations have identified diterpenoids as a characteristic class of secondary metabolites in Vitex species, with over 154 different diterpenoids having been isolated and characterized.[5] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and hormone-regulating effects, providing a molecular basis for their traditional uses.[5]
This guide will focus on the ethnobotanical uses of Vitex species known to be rich in diterpenoids, present available quantitative ethnobotanical data, and provide detailed methodologies for the isolation and biological assessment of these compounds. Furthermore, it will illustrate the known signaling pathways through which these diterpenoids exert their effects.
Ethnobotanical Uses of Diterpenoid-Containing Vitex Species
The traditional medicinal applications of Vitex species are extensive and varied. While a comprehensive global quantitative analysis is lacking, regional studies provide valuable insights into the specific uses and the consensus among traditional practitioners.
Qualitative Ethnobotanical Uses
Several Vitex species are renowned for their medicinal properties and are known to contain a variety of diterpenoids.
-
Vitex agnus-castus L. (Chaste Tree): Traditionally used in European and Mediterranean regions primarily for female reproductive health issues, including menstrual irregularities, premenstrual syndrome (PMS), and menopausal symptoms.[2][3] Its fruits are the most commonly used part.[3] The therapeutic effects are largely attributed to its dopaminergic diterpenoids.[6]
-
Vitex negundo L.: Widely used in Ayurvedic, Unani, and traditional Chinese medicine for a variety of ailments.[3] Its leaves, roots, and seeds are employed for their anti-inflammatory, analgesic, and antimicrobial properties.[3] It is traditionally used to treat conditions such as rheumatism, headaches, and skin diseases.
-
Vitex trifolia L.: In traditional medicine, particularly in Asia, the leaves and fruits are used to treat fever, asthma, and rheumatism.[5]
-
Vitex rotundifolia L.: The fruits of this species are used in traditional medicine for headaches, colds, and eye pain.[7]
Quantitative Ethnobotanical Data
Quantitative ethnobotany provides a statistical approach to assess the relative importance of medicinal plants within a particular culture. The following table summarizes the use-value and informant consensus factor for Vitex negundo from a study conducted in the Philippines.
| Ailment Category (ICD-10) | No. of Use-Reports (Nur) | No. of Taxa (Nt) | Informant Consensus Factor (ICF) | Most Frequently Used Species in Category | Fidelity Level (FL) (%) | Use-Value (UV) of V. negundo |
| Diseases of the respiratory system | 4 | 4 | 0.00 | Vitex negundo | 25 | 0.47 |
| Diseases of the skin and subcutaneous tissue | 10 | 7 | 0.33 | Vitex negundo | 43 | 0.47 |
| Diseases of the musculoskeletal system and connective tissue | 7 | 5 | 0.33 | Vitex negundo | 40 | 0.47 |
| Injury, poisoning and certain other consequences of external causes | 11 | 6 | 0.50 | Vitex negundo | 50 | 0.47 |
Data adapted from a study on medicinal plants in Cavite, Philippines.
Diterpenoids from Vitex Species and their Biological Activities
The diverse ethnobotanical uses of Vitex species are largely attributable to their rich content of diterpenoids, primarily of the labdane and clerodane types. The following table summarizes the biological activities of some representative diterpenoids isolated from Vitex species.
| Diterpenoid | Vitex Species Source | Biological Activity | Quantitative Data |
| Rotundifuran | V. agnus-castus, V. rotundifolia | Dopaminergic | EC50: 12.8 µM (D2 receptor activation)[1][6] |
| Viteagnusin I | V. agnus-castus | Dopaminergic | EC50: 6.6 µM (D2 receptor activation)[1][6] |
| Vitexilactone | V. agnus-castus, V. rotundifolia | Dopaminergic | Inactive (EC50: >50 µM)[1][6] |
| Negundoin A | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 15.3 µM[8] |
| Negundoin B | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 12.8 µM[8] |
| Negundoin D | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 0.12 µM[8] |
| Negundoin E | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 0.23 µM[8] |
| Vitepyrroloid A | V. trifolia | Cytotoxic (human nasopharyngeal carcinoma CNE1 cells) | IC50: 8.70 µM[5] |
Experimental Protocols
This section provides detailed methodologies for the isolation of diterpenoids from Vitex species and for conducting key bioassays to evaluate their therapeutic potential.
General Workflow for Isolation and Structure Elucidation of Diterpenoids
The isolation and identification of diterpenoids from Vitex species typically follow a standardized workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Proposed Synthesis of Vitexolide D from R-(+)-sclareolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for the labdane diterpenoid, Vitexolide D, starting from the readily available chiral building block, R-(+)-sclareolide. While a published total synthesis of this compound from R-(+)-sclareolide is not currently available, this application note provides a plausible multi-step synthesis based on established chemical transformations of sclareolide and related terpenoids. Detailed experimental protocols for each proposed step are provided to guide researchers in this synthetic endeavor. Furthermore, this document discusses the known biological activities of this compound and explores potential signaling pathways that may be modulated by this class of compounds, supported by generalized diagrams.
Introduction
This compound is a labdane-type diterpenoid that has been isolated from plants of the Vitex genus, such as Vitex vestita.[1][] Structurally, it is characterized by a decalin core, a γ-hydroxybutenolide moiety, and a hydroxyl group at the C-6 position. This compound and its epimer, Vitexolide E, have demonstrated noteworthy biological activities, including moderate antibacterial effects and cytotoxicity against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line.[1][3][4]
R-(+)-sclareolide is a commercially available sesquiterpene lactone, widely utilized as a starting material in the synthesis of various terpenoids and their derivatives due to its well-defined stereochemistry.[5][6] Its rigid bicyclic structure provides a solid foundation for the stereocontrolled construction of more complex molecules. This document presents a proposed synthetic route to this compound from R-(+)-sclareolide, involving key transformations such as allylic oxidation, α-hydroxylation of the lactone, and construction of the γ-hydroxybutenolide side chain.
Proposed Synthetic Pathway of this compound from R-(+)-sclareolide
The proposed synthesis is a multi-step process that focuses on the key structural modifications required to convert R-(+)-sclareolide into this compound. The overall strategy is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound from R-(+)-sclareolide.
Experimental Protocols
The following protocols are proposed for the synthesis of this compound from R-(+)-sclareolide. These are based on established methodologies for similar transformations.
This step introduces the necessary hydroxyl group at the C-6 position via an allylic oxidation. Selenium dioxide is a common reagent for this type of transformation.[7][8][9][10][11]
Protocol:
-
To a solution of R-(+)-sclareolide (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a catalytic amount of selenium dioxide (0.1-0.2 eq).
-
Add a co-oxidant, such as tert-butyl hydroperoxide (2-3 eq), to the reaction mixture.
-
Heat the reaction mixture at reflux (temperature will depend on the solvent system) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield C6-hydroxysclareolide.
| Reagent/Material | Molar Ratio | Purity | Source (Example) |
| R-(+)-sclareolide | 1.0 | >98% | Commercial |
| Selenium Dioxide | 0.1-0.2 | >99% | Commercial |
| tert-Butyl hydroperoxide | 2.0-3.0 | 70% in water | Commercial |
| Dioxane | - | Anhydrous | Commercial |
The introduction of a hydroxyl group at the α-position of the lactone can be achieved using Davis oxaziridine or a similar electrophilic oxygen source.[12][13][14][15][16][17][18][19]
Protocol:
-
Dissolve C6-hydroxysclareolide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1-1.5 eq) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add a solution of a suitable oxaziridine reagent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.2-1.5 eq), in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography to afford C6-hydroxy-α-hydroxysclareolide.
| Reagent/Material | Molar Ratio | Purity | Source (Example) |
| Intermediate 1 | 1.0 | Purified | - |
| LDA or NaHMDS | 1.1-1.5 | Solution in THF | Commercial |
| Davis Oxaziridine | 1.2-1.5 | >97% | Commercial |
| Anhydrous THF | - | Anhydrous | Commercial |
Selective reduction of the lactone to the corresponding lactol (hemiacetal) is a critical step. This can be achieved using a sterically hindered hydride reagent at low temperatures.
Protocol:
-
Dissolve the α-hydroxylated lactone (Intermediate 2, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq) to the cooled solution.
-
Stir the reaction at -78 °C and monitor by TLC. The reaction is typically fast.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude lactol, which may be used in the next step without further purification.
| Reagent/Material | Molar Ratio | Purity | Source (Example) |
| Intermediate 2 | 1.0 | Purified | - |
| DIBAL-H | 1.1-1.5 | Solution in hexanes/toluene | Commercial |
| Anhydrous DCM/THF | - | Anhydrous | Commercial |
The final step involves the formation of the α,β-unsaturated butenolide ring. A Wittig-type reaction, such as the Horner-Wadsworth-Emmons reaction, is a common method for this transformation.[20][21][22][23][24]
Protocol:
-
To a solution of a suitable phosphonate ylide reagent, such as triethyl phosphonoacetate (1.5-2.0 eq), in anhydrous THF at 0 °C, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the phosphonate carbanion.
-
Stir for 30 minutes at 0 °C, then add a solution of the crude lactol (Intermediate 3, 1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by flash column chromatography to yield this compound.
| Reagent/Material | Molar Ratio | Purity | Source (Example) |
| Intermediate 3 | 1.0 | Crude/Purified | - |
| Triethyl phosphonoacetate | 1.5-2.0 | >98% | Commercial |
| Sodium Hydride | 1.5-2.0 | 60% dispersion in oil | Commercial |
| Anhydrous THF | - | Anhydrous | Commercial |
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit cytotoxic and antibacterial activities.[1][4] While the specific molecular targets and signaling pathways of this compound have not been elucidated, the known bioactivities of other labdane diterpenoids provide some insights into its potential mechanisms of action.
Many cytotoxic diterpenes exert their effects by inducing apoptosis and cell cycle arrest.[25] Potential signaling pathways involved in these processes are depicted below.
Caption: Generalized cytotoxic signaling pathway for diterpenoids.
Additionally, many diterpenoids possess anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway and the NLRP3 inflammasome.[7][8][12][13][14]
Caption: Generalized anti-inflammatory signaling pathway for diterpenoids.
Disclaimer: The specific signaling pathways for this compound have not been experimentally determined. The diagrams above represent generalized pathways that are known to be modulated by other diterpenoids with similar biological activities. Further research is required to elucidate the precise mechanisms of action of this compound.
Conclusion
This document provides a comprehensive, albeit proposed, guide for the synthesis of this compound from R-(+)-sclareolide. The detailed protocols and structured data tables are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. The discussion of potential biological mechanisms, supported by signaling pathway diagrams, offers a starting point for further pharmacological investigation of this interesting labdane diterpenoid. The successful synthesis of this compound will not only be a significant achievement in organic synthesis but will also facilitate a more in-depth exploration of its therapeutic potential.
References
- 1. Acid-mediated coupling of γ-hydroxybutenolides and aldehydes: Synthesis of a new class of spirocyclic ketal-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:1788090-69-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Sclareolide - Wikipedia [en.wikipedia.org]
- 7. Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: Synthesis of natural and unnatural butenolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Davis Oxidation [organic-chemistry.org]
- 17. scielo.br [scielo.br]
- 18. Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst: catalytic enantioselective synthesis of a key intermediate for (20S)-camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Wittig-Horner Reaction [organic-chemistry.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Vitex Diterpenoids: A Focus on Vitexolide D Analogues
Introduction
Diterpenoids isolated from plants of the Vitex genus, belonging to the Verbenaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, antimicrobial, and hormone level-regulating effects. A notable member of this family is Vitexolide D, a labdane-type diterpenoid that has demonstrated moderate antibacterial and cytotoxic activities. Despite its promising biological profile, a total synthesis of this compound has not yet been reported in the scientific literature.
These application notes provide a comprehensive overview of the known biological activities of this compound and present a detailed, albeit hypothetical, total synthesis of a close structural analogue, vitexilactone. Vitexilactone shares the characteristic labdane diterpenoid core and a butenolide moiety with this compound, making it a relevant model for synthetic exploration. The proposed synthetic strategy is grounded in established and well-documented chemical transformations, offering a practical guide for researchers in medicinal chemistry and drug development aiming to synthesize and explore this important class of natural products.
Biological Activity of this compound and Analogues
This compound has been shown to possess moderate antibacterial activity against a panel of Gram-positive bacterial strains. Furthermore, it exhibits cytotoxic effects against the human fetal lung fibroblast MRC5 cell line and the HCT-116 cancer cell line. The cytotoxic mechanism of related labdane diterpenoids often involves the induction of apoptosis, mediated by an increase in reactive oxygen species (ROS) production and a loss of mitochondrial membrane potential.
Many diterpenoids from Vitex species have been investigated for their pharmacological potential. For instance, various viteagnusins isolated from Vitex agnus-castus have been identified, and some have shown potential as dopaminergic compounds. The structural diversity within this class of molecules, particularly in the oxidation patterns of the decalin core and the nature of the side chain, provides a rich scaffold for the development of new therapeutic agents.
Table 1: Biological Activities of Selected Vitex Diterpenoids
| Compound | Biological Activity | Cell Line/Organism | Reported IC₅₀/MIC |
| This compound | Cytotoxicity | HCT-116, MRC5 | Data not quantified in available literature |
| Antibacterial | Gram-positive bacteria | Data not quantified in available literature | |
| Vitexilactone | Apoptosis Induction | Cancer cell lines | Data not quantified in available literature |
| Antineoplastic Agent | - | Data not quantified in available literature | |
| Vitetrifolin D | Hedgehog Signaling Inhibition | - | IC₅₀ = 20.2 µM for GLI1 transcriptional inhibition |
Hypothetical Total Synthesis of Vitexilactone
The following section outlines a proposed retrosynthetic analysis and forward synthesis for vitexilactone. This route is hypothetical and based on established synthetic methodologies for the construction of labdane diterpenoids and butenolide rings.
Retrosynthetic Analysis
Our retrosynthetic strategy for vitexilactone commences with disconnection of the butenolide side chain, which can be installed via an appropriate coupling reaction with a suitable C-9 functionalized decalin core. The decalin core itself can be constructed from a monocyclic precursor through a Robinson annulation or a similar cyclization strategy. The stereochemistry of the decalin ring can be established through stereoselective reactions, potentially starting from a chiral pool starting material like (+)-sclareolide, which is a common precursor for labdane diterpenoid synthesis.
Caption: Retrosynthetic analysis of vitexilactone.
Proposed Forward Synthesis
The forward synthesis would begin with the commercially available (+)-sclareolide. Key transformations would include:
-
Oxidative degradation of (+)-sclareolide to a suitable bicyclic intermediate.
-
Stereoselective functionalization of the decalin core to install the required hydroxyl and acetate groups.
-
Introduction of the butenolide side chain at the C-9 position. This could be achieved through various methods, such as the addition of a lithiated furan derivative followed by oxidation, or through a Wittig-type reaction with a suitable phosphonium ylide.
-
Final deprotection and/or functional group manipulations to yield vitexilactone.
Caption: Proposed forward synthesis of vitexilactone.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key steps in the proposed synthesis of vitexilactone. These are based on standard laboratory procedures for analogous transformations.
Protocol 1: Oxidative Degradation of (+)-Sclareolide
This protocol describes a potential method for cleaving the lactone ring of (+)-sclareolide to generate a key bicyclic intermediate.
Materials:
-
(+)-Sclareolide
-
Potassium permanganate (KMnO₄)
-
Sodium periodate (NaIO₄)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-sclareolide (1.0 eq) in a 3:1 mixture of tert-butanol and water.
-
To this solution, add sodium periodate (4.0 eq) and a catalytic amount of potassium permanganate (0.02 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired bicyclic ketone.
Protocol 2: Installation of the Butenolide Side Chain via Wittig Reaction
This protocol outlines a possible method for introducing the butenolide moiety.
Materials:
-
Functionalized decalin ketone (from previous step)
-
(3-Carboxy-2-propenyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add a solution of (3-carboxy-2-propenyl)triphenylphosphonium bromide (2.0 eq) in anhydrous THF dropwise.
-
Stir the resulting red ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of the decalin ketone (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the butenolide-containing product.
Signaling Pathway
The cytotoxic activity of many diterpenoids is linked to the induction of apoptosis. A simplified signaling pathway illustrating this process is shown below. Diterpenoids can increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates caspases, the key executioners of apoptosis, ultimately leading to programmed cell death.
Caption: Simplified apoptosis induction pathway by diterpenoids.
Conclusion
While the total synthesis of this compound remains an open challenge, the structural and biological similarities it shares with other labdane diterpenoids from the Vitex genus, such as vitexilactone, provide a solid foundation for synthetic endeavors. The hypothetical synthetic route and protocols detailed in these notes offer a strategic blueprint for researchers to access these valuable natural products and their analogues. Further investigation into the synthesis and biological evaluation of this compound class is warranted to fully unlock their therapeutic potential.
Application Note: Quantitative Analysis of Vitexolide D in Plant Extracts by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D, a labdane-type diterpenoid isolated from plants of the Vitex genus, has demonstrated significant cytotoxic and antibacterial activities, making it a compound of interest for pharmaceutical research and development.[1] Plants of the Vitex genus are widely distributed in tropical and temperate regions and have a long history of use in traditional medicine.[2][3] The increasing interest in the therapeutic potential of this compound necessitates a robust and reliable analytical method for its quantification in plant extracts. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is based on established methods for the extraction of labdane diterpenoids from Vitex species.[1][4]
Materials:
-
Dried and powdered plant material (e.g., leaves or fruits of Vitex species)
-
n-Hexane
-
Dichloromethane
-
Methanol
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Maceration: Weigh 1 gram of powdered plant material and place it in a flask. Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filtration and Re-extraction: Filter the extract. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Fractionation (Optional): For cleaner samples, the dried extract can be redissolved in methanol and partitioned with n-hexane to remove nonpolar compounds. The methanolic fraction containing this compound is then collected.
-
Final Preparation: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following parameters are proposed based on typical methods for the analysis of labdane diterpenoids and may require optimization for specific instrumentation.[4][5]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Predicted):
To establish the MRM transitions for this compound, direct infusion of a standard solution into the mass spectrometer is recommended. Based on the fragmentation patterns of similar labdane diterpenoids, the following transitions can be anticipated and should be optimized:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize |
| [M+H]⁺ | Fragment 2 | Optimize | |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimize |
| [M+H]⁺ | Fragment 2 | Optimize |
Note: The exact m/z values for the precursor and product ions need to be determined experimentally using a this compound standard. A structurally similar, stable isotopically labeled labdane diterpenoid would be an ideal internal standard.
Data Presentation
The following tables present hypothetical validation data for the quantitative analysis of this compound, based on typical performance of similar HPLC-MS/MS methods.[5][6]
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Level (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low (5) | < 10% | < 15% | 90 - 110% |
| Medium (50) | < 8% | < 12% | 92 - 108% |
| High (500) | < 5% | < 10% | 95 - 105% |
Table 3: Recovery of this compound from Plant Matrix
| Concentration Spiked (ng/mL) | Mean Recovery (%) | %RSD (n=3) |
| Low (10) | 85 - 110% | < 15% |
| High (200) | 88 - 105% | < 10% |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Labdane diterpenoids have been reported to induce apoptosis in cancer cells through the intrinsic pathway.[2][7][8] The following diagram illustrates a plausible signaling cascade for this compound, based on the known mechanisms of similar compounds.
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heribert-hirt.org [heribert-hirt.org]
- 6. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative and apoptosis-inducible activity of labdane and abietane diterpenoids from the pulp of Torreya nucifera in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Vitexolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D, a labdane-type diterpenoid isolated from Vitex vestita, has demonstrated notable cytotoxic activities against cancer cell lines.[][2] These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound. The following sections include summaries of reported data, comprehensive experimental procedures for common cytotoxicity assays, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation
The cytotoxic effects of this compound have been observed against the HCT-116 human colon cancer cell line and the MRC5 human fetal lung fibroblast cell line. The reported half-maximal inhibitory concentration (IC50) values fall within the range of 1 to 10 µM for both cell lines.[2]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Human Colon Carcinoma | 1 < IC50 < 10 | [2] |
| This compound | MRC5 | Human Fetal Lung Fibroblast | 1 < IC50 < 10 | [2] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HCT-116 and MRC5 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT-116 and MRC5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate density.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
Materials:
-
HCT-116 and MRC5 cells
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HCT-116 or MRC5 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[2][7][8]
Materials:
-
HCT-116 and MRC5 cells
-
This compound stock solution (in DMSO)
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and incubate for the desired period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Add 50 µL of the stop solution from the kit to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[][9][10][11]
Materials:
-
HCT-116 and MRC5 cells
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS.[]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanism of this compound-induced apoptosis.
References
- 2. This compound | CAS:1788090-69-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Vitamin D as a promising anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Bioactivity of Methanolic Extracts from Amphipterygium adstringens (Schltdl.) Schiede ex Standl., Chenopodium ambrosioides L., Cirsium mexicanum DC., Eryngium carlinae F. Delaroche, and Pithecellobium dulce (Roxb.) Benth. Used in Traditional Medicine in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential anticancer activity of different vitamin D metabolites on colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining the IC50 of Vitexolide D in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexolide D, a compound of interest in oncological research, necessitates standardized methods for evaluating its cytotoxic potential against various cancer cell lines. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound. While specific IC50 values for isolated this compound are not extensively documented in publicly available literature, this guide offers standardized procedures using common cell viability assays, such as MTT and SRB, to enable researchers to generate this critical data. The protocols outlined herein are based on established methodologies for assessing cytotoxicity. Furthermore, this document discusses the potential mechanisms of action by referencing related compounds and key signaling pathways implicated in cancer cell apoptosis and survival, which may be relevant to the activity of this compound.
Introduction
The determination of the IC50 value is a crucial step in the early stages of drug discovery and development. It provides a quantitative measure of the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric is essential for comparing the potency of different compounds and for selecting promising candidates for further investigation.
This compound is a natural product that has garnered interest for its potential anticancer properties. Establishing a reliable and reproducible method for determining its IC50 in a variety of cancer cell lines is fundamental to understanding its therapeutic potential. These application notes provide the necessary protocols and guidance for researchers to perform these evaluations accurately.
Quantitative Data Summary
As of the latest literature review, specific IC50 values for purified this compound against a comprehensive panel of cancer cell lines are not widely published. However, studies on extracts from Vitex negundo, from which this compound can be isolated, have demonstrated cytotoxic activity. It is important to note that the IC50 values of crude extracts do not directly reflect the potency of the isolated compound but provide an indication of the plant's overall bioactivity.
| Plant Extract | Cancer Cell Line | IC50 Value (µg/mL) |
| Vitex negundo Acetone Leaf Extract | PA1 (Ovarian) | 88.01 ± 3.14 |
| Vitex negundo Methanol Leaf Extract | PA1 (Ovarian) | 112.30 ± 1.93 |
Note: These values are for crude extracts and not for isolated this compound. Researchers are encouraged to determine the specific IC50 for the purified compound using the protocols provided below.
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical starting concentration range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
Multichannel pipette
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Potential Signaling Pathways Involved in Apoptosis
While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on the related compound Vitexin suggest that it may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases. The following diagram illustrates this general pathway.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to determine the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are fundamental for advancing our understanding of the anticancer potential of this compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its development as a potential therapeutic agent.
Application Notes and Protocols for Antibacterial Susceptibility Testing of Vitexolide D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vitexolide D is a diterpenoid isolated from the plant Vitex negundo, a species known for its traditional medicinal uses, including antimicrobial applications.[1] While extracts of Vitex negundo have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, specific data on the antibacterial susceptibility of the isolated compound, this compound, is not extensively available in current literature.[1][2] These application notes provide a comprehensive guide and standardized protocols for researchers to conduct antibacterial susceptibility testing of this compound. The following protocols are based on established methods for antimicrobial susceptibility testing (AST), such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[3][4][5][6][7]
Quantitative Data Summary
As there is no publicly available data on the antibacterial susceptibility of this compound, the following table is a template for researchers to record their findings. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[10] The zone of inhibition is the diameter of the area around an antibiotic disk where bacteria do not grow.[5]
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Zone of Inhibition (mm) | Positive Control (e.g., Vancomycin) MIC (µg/mL) | Positive Control Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | ||||||
| Bacillus subtilis (ATCC 6633) | ||||||
| Escherichia coli (ATCC 25922) | ||||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||||
| Methicillin-resistant S. aureus (MRSA) |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[3][5] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[4]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[6]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in MHB to a working concentration that is at least twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the working this compound solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Include a positive control (a well with bacteria and no drug) and a negative control (a well with medium only). A positive control antibiotic should also be tested.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[8] This can be assessed visually or by using a plate reader.
-
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[3][5]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[6]
-
Bacterial strains
-
0.5 McFarland standard
-
Sterile swabs
-
Solvent for this compound (e.g., DMSO)
-
Positive control antibiotic disks
-
Incubator
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks:
-
Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration.
-
Impregnate sterile filter paper disks with a specific volume of the this compound solution (e.g., 10 µL) to achieve a desired amount of compound per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Aseptically place the prepared this compound disks and positive control antibiotic disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[5]
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[5]
-
Visualizations
Caption: Workflow for antibacterial susceptibility testing of this compound.
Caption: Hypothetical mechanism: Inhibition of bacterial protein synthesis.
References
- 1. Evaluation of Composition and Antimicrobial Activity of Supercritical Fluid Extract of Leaves of Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. apec.org [apec.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Determination of the Minimum Inhibitory Concentrations of Alexidine and Chlorhexidine Against Enterococcus faecalis and Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro efficacy and pharmacodynamic indices for antibiotics against coagulase-negative staphylococcus endophthalmitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of Vitexolide D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D is a labdane-type diterpenoid isolated from Vitex vestita.[][2][3] While specific research on the anti-inflammatory properties of this compound is emerging, the broader family of diterpenoids derived from the Vitex genus has demonstrated significant anti-inflammatory activity.[4][5][6][7][8][9][10][11][12][13][14] These compounds have been shown to modulate key inflammatory pathways, suggesting that this compound holds promise as a novel anti-inflammatory agent.
This document provides detailed application notes and experimental protocols to guide researchers in investigating the anti-inflammatory potential of this compound. The methodologies are based on established assays and findings from studies on related compounds from Vitex species, offering a comprehensive framework for in vitro and in vivo evaluation.
Mechanism of Action: Insights from Related Compounds
Diterpenoids from Vitex species are known to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[15] This inhibition is often achieved through the suppression of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]
NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the activation of IκB kinase (IKK), which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes. Diterpenoids from Vitex are hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. It is plausible that this compound, like other diterpenoids, could modulate the phosphorylation and activation of key MAPK proteins.
Data Presentation: Anti-Inflammatory Activity of Compounds from Vitex Species
The following tables summarize quantitative data on the anti-inflammatory effects of various compounds and extracts from different Vitex species. This data serves as a valuable reference for designing experiments and interpreting results for this compound.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Extract | Plant Source | Concentration | % Inhibition of NO Production | IC50 Value (µM) | Reference |
| Diterpenoid 3 | Vitex negundo | - | - | 0.12 | [15] |
| Diterpenoid 5 | Vitex negundo | - | - | 0.23 | [15] |
| Compound 9 | Vitex rotundifolia | 100 µM | 99.71% | - | [13] |
| Compound 12 | Vitex rotundifolia | 100 µM | 98.84% | - | [13] |
| Compound 13 | Vitex rotundifolia | 100 µM | 94.46% | - | [13] |
| Compound 14 | Vitex rotundifolia | 100 µM | 84.55% | - | [13] |
| Iridoid Glucoside 2 | Vitex trifolia | - | - | 90.05 | [4] |
| Terpenoid 4 | Vitex trifolia | - | - | 88.51 | [4] |
| Terpenoid 5 | Vitex trifolia | - | - | 87.26 | [4] |
| Terpenoid 7 | Vitex trifolia | - | - | 76.06 | [4] |
| Methanolic Extract | Vitex peduncularis | - | Significant Reduction | - | [12] |
Table 2: In Vitro Inhibition of Interleukin-8 (IL-8) Production in LPS-Stimulated HT-29 Cells
| Compound | Plant Source | Concentration | % Inhibition of IL-8 Production | Reference |
| Compound 14 | Vitex rotundifolia | 100 µM | 82.39% | [13] |
| Compound 13 | Vitex rotundifolia | 100 µM | 81.03% | [13] |
| Compound 19 | Vitex rotundifolia | 100 µM | 72.59% | [13] |
| Compound 8 | Vitex rotundifolia | 100 µM | 70.39% | [13] |
| Compound 9 | Vitex rotundifolia | 100 µM | 68.58% | [13] |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Extract/Compound | Plant Source | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Vitex negundo Ethanolic Extract | Vitex negundo | 400 | 66% | [5] |
| Vitex trifolia Ethanolic Extract | Vitex trifolia | 400 | 62.8% | [5] |
| Methanol Extract | Vitex agnus-castus | 400 | 43% | [19] |
| Oleanolic Acid | Vitex doniana | 10, 30, 100 | Significant Reduction | [20] |
| Chromone 1 | Vitex negundo | 50, 100 | Significant Attenuation | [9] |
| Chromone 2 | Vitex negundo | 50, 100 | Significant Attenuation | [9] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24-48 hours.
-
Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To evaluate the inhibitory effect of this compound on NO production.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10⁵ cells/well and incubate for 24 hours.[21]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-3 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[21][22]
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[22]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[23] A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE on a 10% gel.[16][24]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.[16]
-
Quantify the band densities and normalize to a loading control like β-actin or GAPDH.[25]
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of this compound in an animal model.
-
Protocol:
-
Use male Wistar rats (180-220 g).
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg), and this compound treatment groups (various doses).
-
Administer this compound or the control drug orally or intraperitoneally 1 hour before carrageenan injection.[26][27]
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[26]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[26][27]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 2. This compound | CAS:1788090-69-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Terpenoids from Vitex trifolia and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of Vitex negundo and Vitex trifolia extracts. [wisdomlib.org]
- 6. Chemical investigation and anti-inflammatory activity of Vitex negundo seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. Evaluation of synergistic anti-inflammatory effects of vitex trifolia leaves hydroalcoholic extract with selected non-steroidal anti-inflammatory drugs, in silico and in vitro / Ahmad Tamim Ghafari - UiTM Institutional Repository [ir.uitm.edu.my]
- 9. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seejph.com [seejph.com]
- 11. Anti-inflammatory diterpenes from the seeds of Vitex negundo. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological profile, phytochemical analysis and anti-inflammatory properties of leaves of Vitex doniana Sweet. (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Evaluation of anti-inflammatory activity of Vitex agnus castus leaves. Quantitative analysis of flavonoids as possible active constituents. | Semantic Scholar [semanticscholar.org]
- 20. Fruits of Vitex doniana sweet: toxicity profile, anti-inflammatory and antioxidant activities, and quantification of one of its bioactive constituents oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 25. researchgate.net [researchgate.net]
- 26. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 27. Carrageenan-Induced Paw Edema [bio-protocol.org]
Unraveling the Biological Activities of Vitexolide D: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexolide D, a labdane-type diterpenoid isolated from the plant Vitex vestita, has demonstrated notable biological activities, including antibacterial and cytotoxic effects. While the precise molecular mechanisms underlying its mode of action are not yet fully elucidated in publicly available literature, this document provides a summary of its known biological effects and presents generalized protocols for investigating the mechanism of action of novel cytotoxic compounds like this compound. These application notes are intended to serve as a foundational guide for researchers interested in exploring its therapeutic potential.
Known Biological Activities of this compound
Initial studies have highlighted the potential of this compound as a bioactive compound. Its primary reported activities include:
-
Cytotoxic Activity: this compound has been shown to exhibit cytotoxic effects against human cancer cell lines.
-
Antibacterial Activity: The compound has also demonstrated moderate antibacterial properties.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound against a human cancer cell line.
| Cell Line | Compound | IC50 (µM) | Reference |
| HCT-116 (Human Colon Carcinoma) | This compound | 1 < IC50 < 10 | [1] |
| MRC5 (Human Fetal Lung Fibroblast) | This compound | 1 < IC50 < 10 | [1] |
Note: The exact IC50 values within this range are not specified in the available literature.
Hypothetical Mechanism of Action and Investigatory Workflow
Given the cytotoxic nature of this compound against the HCT-116 cancer cell line, a common mechanism to investigate is the induction of apoptosis (programmed cell death). A generalized workflow for elucidating this mechanism is presented below.
A plausible signaling pathway to investigate for a cytotoxic compound is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and involves the mitochondria.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to elucidate the mechanism of action of a novel cytotoxic compound.
Protocol 1: Determination of IC50 using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of HCT-116 cells by 50%.
Materials:
-
HCT-116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol assesses whether this compound affects the NF-κB signaling pathway, which is often involved in cell survival and inflammation.
Materials:
-
HCT-116 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
This compound
-
TNF-α (as a stimulator of NF-κB)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HCT-116 cells with the NF-κB luciferase reporter plasmid and a control plasmid in a 24-well plate.
-
After 24 hours, treat the transfected cells with this compound for a specified pre-treatment time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include appropriate controls (untreated, TNF-α only, this compound only).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to account for transfection efficiency.
-
Analyze the data to determine if this compound inhibits TNF-α-induced NF-κB activation.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and antibacterial activities. While detailed mechanistic studies are currently limited, the provided protocols offer a robust framework for researchers to investigate its mode of action. Elucidating the specific signaling pathways affected by this compound will be crucial for its future development as a potential therapeutic agent. Further research is warranted to explore its full pharmacological profile and to validate its efficacy in preclinical models.
References
Application Notes and Protocols for Studying Vitexolide D Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D, a labdane-type diterpenoid isolated from the genus Vitex, has demonstrated notable biological activities, including moderate antibacterial effects and cytotoxic properties against cancer cell lines such as HCT-116 and the human fetal lung fibroblast MRC5 cell line.[1][2] Compounds from the Vitex genus are known for a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[3] Given the therapeutic potential of this compound, robust and reproducible cell-based assays are crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic and anti-inflammatory activities of this compound. The described methods are essential for researchers in drug discovery and development to characterize the pharmacological profile of this promising natural product.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from the described assays. These tables are intended to serve as templates for organizing and presenting experimental results.
Table 1: Cytotoxicity of this compound on HCT-116 Cells
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 5.0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Anti-inflammatory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + Positive Control (e.g., L-NMMA) |
Table 3: Anti-inflammatory Effect of this compound on IL-8 Production in TNF-α-stimulated HT-29 Cells
| Treatment | Concentration (µM) | IL-8 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-8 Production |
| Control (Untreated) | - | ||
| TNF-α (10 ng/mL) | - | 0 | |
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 5 | ||
| TNF-α + this compound | 10 | ||
| TNF-α + this compound | 25 | ||
| TNF-α + Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol describes how to determine the cytotoxic effect of this compound on the human colon cancer cell line HCT-116 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][4]
Materials:
-
HCT-116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Nitric Oxide (NO) Production Assay
This protocol measures the anti-inflammatory activity of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[1][5]
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100
Interleukin-8 (IL-8) Secretion Assay
This protocol is for quantifying the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine IL-8 from TNF-α-stimulated HT-29 human colon adenocarcinoma cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
HT-29 cells
-
McCoy's 5A Medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Human TNF-α
-
Human IL-8 ELISA kit
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 2 x 10⁵ cells per well.
-
Incubation: Incubate for 48 hours to form a confluent monolayer.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.[6][7][8] This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the concentration of IL-8 in the samples from the standard curve.
Putative Signaling Pathways and Experimental Workflows
The anti-inflammatory and cytotoxic effects of many natural products are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. While the direct effect of this compound on these pathways is yet to be fully elucidated, the following diagrams illustrate the hypothesized mechanisms and the workflows of the described assays.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. raybiotech.com [raybiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for the Preclinical Formulation of Vitexolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexolide D, a labdane diterpenoid isolated from the herbs of Vitex vestita, has demonstrated cytotoxic activities against various cancer cell lines, including HCT-116 and MRC5.[1] As a promising candidate for anticancer drug development, robust and reproducible preclinical formulations are essential for accurate in vivo assessment of its efficacy and toxicity. A major challenge in the preclinical development of this compound is its poor aqueous solubility, a common characteristic of the diterpenoid class of compounds. This document provides detailed application notes and protocols for three distinct formulation strategies to enhance the solubility and bioavailability of this compound for preclinical studies: nanosuspension, lipid-based formulation, and solid dispersion.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a suitable formulation. The following table summarizes the known and predicted properties of this compound. The aqueous solubility and partition coefficient have been estimated using in silico prediction tools due to the lack of available experimental data.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [] |
| Molecular Weight | 318.45 g/mol | [] |
| Appearance | Powder | [3] |
| Solubility in Organic Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Predicted Aqueous Solubility (LogS) | -4.39 (log mol/L) | In silico prediction (average of SwissADME ESOL and AqSolPred) |
| Predicted Partition Coefficient (LogP) | 3.55 | In silico prediction (SwissADME iLOGP) |
Proposed Mechanism of Action: Inhibition of NF-κB and Induction of Apoptosis
While the precise molecular targets of this compound are yet to be fully elucidated, its classification as a labdane diterpenoid suggests a likely mechanism of action involving the modulation of key signaling pathways implicated in cancer cell survival and proliferation. Diterpenoids are widely reported to exert their anticancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the induction of apoptosis.[4][5][6]
3.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell survival and proliferation. Labdane diterpenoids have been shown to suppress NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[7][8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Hypothetical inhibition of the NF-κB pathway by this compound.
3.2. Induction of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including various diterpenoids, function by inducing apoptosis.[5][6] This can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Labdane diterpenoids have been shown to activate both pathways, leading to the activation of caspases, a family of proteases that execute apoptosis.[9]
Hypothetical induction of apoptosis by this compound.
Formulation Strategies and Protocols
Given the predicted poor aqueous solubility of this compound, the following formulation strategies are recommended for preclinical evaluation. The choice of the final formulation will depend on the specific requirements of the study (e.g., route of administration, required dose, and animal species).
4.1. Strategy 1: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[8] Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to an enhanced dissolution rate and improved bioavailability.
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Milling
Workflow for nanosuspension preparation.
Materials:
-
This compound
-
Stabilizer 1 (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Stabilizer 2 (e.g., Polysorbate 80 - Tween 80)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
Purified water
Equipment:
-
High-energy bead mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Protocol:
-
Prepare a stabilizer solution by dissolving HPMC and Tween 80 in purified water.
-
Add this compound powder to the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), ensuring temperature control to prevent drug degradation.
-
After milling, separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential. The target is a mean particle size of <200 nm with a PDI <0.3.
Example Nanosuspension Formulations:
| Component | Formulation 1 (w/v %) | Formulation 2 (w/v %) | Formulation 3 (w/v %) |
| This compound | 1.0 | 2.0 | 5.0 |
| HPMC E5 | 0.5 | 1.0 | 1.0 |
| Tween 80 | 0.2 | 0.5 | 0.5 |
| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
4.2. Strategy 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Lipid-based formulations, such as SEDDS, are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] this compound is solubilized in the lipidic phase, and the emulsion formation in the gut facilitates its absorption.
Experimental Protocol: Preparation of this compound SEDDS
Workflow for SEDDS preparation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Particle size analyzer
Protocol:
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained.
-
Add the accurately weighed amount of this compound to the mixture.
-
Continue mixing until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.
-
To evaluate the self-emulsification properties, add a small aliquot of the formulation to a known volume of purified water and observe the formation of an emulsion.
-
Characterize the resulting emulsion for emulsification time and droplet size. The target is a rapid emulsification (< 2 minutes) with a droplet size of <200 nm.
Example SEDDS Formulations:
| Component | Formulation 1 (w/w %) | Formulation 2 (w/w %) | Formulation 3 (w/w %) |
| This compound | 5 | 10 | 10 |
| Capryol 90 | 40 | 30 | - |
| Labrafil M 1944 CS | - | - | 35 |
| Kolliphor RH 40 | 35 | 40 | 40 |
| Transcutol HP | 20 | 20 | 15 |
4.3. Strategy 3: Solid Dispersion
A solid dispersion is a system in which the drug is dispersed in an inert carrier or matrix at a solid state.[][12] Amorphous solid dispersions can significantly improve the dissolution rate and apparent solubility of poorly water-soluble drugs by preventing the drug from crystallizing and maintaining it in a high-energy amorphous state.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
Workflow for solid dispersion preparation.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, Hydroxypropyl methylcellulose acetate succinate - HPMCAS)
-
Organic solvent (e.g., Methanol, Acetone, Dichloromethane)
Equipment:
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or mill
-
Sieves
-
X-ray diffractometer (XRD)
-
Differential scanning calorimeter (DSC)
-
Dissolution testing apparatus
Protocol:
-
Dissolve both this compound and the polymer carrier in a suitable common organic solvent in the desired ratio.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle or a mill and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for its amorphous nature using XRD and DSC.
-
Perform in vitro dissolution studies to assess the enhancement in dissolution rate compared to the pure drug.
Example Solid Dispersion Formulations:
| Component Ratio (Drug:Polymer) | Polymer | Solvent |
| 1:2 | PVP K30 | Methanol |
| 1:5 | PVP K30 | Methanol |
| 1:2 | HPMCAS-HF | Acetone |
| 1:5 | HPMCAS-HF | Acetone |
Conclusion
The successful preclinical development of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies outlined in these application notes—nanosuspension, lipid-based formulation (SEDDS), and solid dispersion—offer viable approaches to enhance its solubility and bioavailability. The selection of the most appropriate formulation will depend on a careful evaluation of the physicochemical properties of this compound and the specific requirements of the planned preclinical studies. It is recommended to screen several formulations from each category to identify the optimal delivery system for advancing this compound through preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 3. Withanolide D | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. On-line Software [vcclab.org]
- 6. acdlabs.com [acdlabs.com]
- 7. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 8. aqsolpred.streamlit.app [aqsolpred.streamlit.app]
- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 10. AqSolPred – [AMD] [amdlab.nl]
- 11. Virtual logP On-line [ddl.unimi.it]
- 12. chemaxon.com [chemaxon.com]
Troubleshooting & Optimization
Vitexolide D stability in DMSO and other solvents
Welcome to the technical support center for Vitexolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most commonly used solvent.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] It is recommended to prepare solutions on the same day of use.[1]
Q3: My this compound solution in DMSO has been stored for a week at 4°C. Can I still use it?
A3: While it is highly recommended to use freshly prepared solutions, a study on a large set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[2][3] However, the stability of this compound specifically under these conditions is not known. It is advisable to run a quality control check, such as HPLC, to assess the purity of the solution before use. For critical experiments, always use a freshly prepared solution.
Q4: I am observing unexpected results in my cell-based assay after treating with this compound dissolved in DMSO. What could be the issue?
A4: There are several possibilities:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that you have a vehicle control (medium with the same concentration of DMSO without this compound) in your experiment.
-
Compound Degradation: If the stock solution was not stored properly or is old, this compound may have degraded. Prepare a fresh stock solution.
-
Solubility Issues: this compound may have precipitated out of solution, especially if the stock solution was added to an aqueous buffer or medium too quickly. Ensure proper mixing and visually inspect for any precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause 1: Compound Instability in Solution.
-
Troubleshooting Step 1: Prepare fresh stock solutions of this compound in DMSO immediately before each experiment.
-
Troubleshooting Step 2: If storing stock solutions is unavoidable, aliquot into single-use vials to minimize freeze-thaw cycles.
-
Troubleshooting Step 3: Perform a stability study to determine the degradation rate of this compound in your specific experimental conditions (solvent, temperature, light exposure). A general protocol for a stability study is provided below.
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution.
-
Troubleshooting Step 1: Ensure the balance used for weighing this compound is properly calibrated.
-
Troubleshooting Step 2: Validate the concentration of your stock solution using a quantitative analytical method like HPLC with a calibration curve.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound in DMSO or other solvents. The following table provides qualitative solubility information.
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a DMSO solution under specific storage conditions.
1. Objective: To quantify the degradation of this compound in DMSO over time at various temperatures.
2. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC system with UV detector
-
C18 HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution. This is your Time 0 sample.
-
-
Sample Storage:
-
Aliquot the stock solution into several autosampler vials.
-
Store the vials under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.[1][2][4]
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its reported cytotoxic and antibacterial activities suggest potential mechanisms of action. As a member of the D-group of vitamins, it may share some mechanisms with Vitamin D.
Potential Cytotoxic Mechanism: Induction of Apoptosis
Vitamin D and its analogs have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6][7]
Potential Antibacterial Mechanism of Action
Many antibiotics function by inhibiting essential bacterial processes.[8][9] Given its classification, this compound might interfere with bacterial protein synthesis, similar to macrolide antibiotics.[10]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis is induced by the active metabolite of vitamin D3 and its analogue EB1089 in colorectal adenoma and carcinoma cells: possible implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Vitexolide D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Vitexolide D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a labdane-type diterpenoid. Its primary natural source is the leaves of Vitex vestita, a plant species found in Malaysia.
Q2: What are the known biological activities of this compound?
This compound has demonstrated moderate antibacterial activity against a range of Gram-positive bacteria.[1] It also exhibits cytotoxic activities against the HCT-116 human colon carcinoma cell line and the MRC-5 human fetal lung fibroblast cell line.[1]
Q3: What are the common solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles. Dichloromethane has been successfully used for the initial extraction. |
| Degradation during Extraction/Purification | Labdane diterpenoids can be sensitive to heat. Avoid high temperatures during solvent evaporation. One study on labdane diterpenes from Leonurus japonicus showed degradation at temperatures as low as 40°C in chloroform.[2] Use rotary evaporation at low temperatures or lyophilization. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient for column chromatography to ensure proper separation from other compounds. |
| Loss during Fraction Collection | Use a fraction collector to ensure no part of the target peak is lost. Monitor the elution profile closely using thin-layer chromatography (TLC) or a UV detector. |
Poor Purity of this compound
| Potential Cause | Recommended Solution |
| Co-elution of Structurally Similar Impurities | The primary challenge in purifying this compound is its co-occurrence with other structurally similar labdane diterpenoids in Vitex vestita. These include vitexolide A, 12-epivitexolide A, vitexolides B and C, vitexolide E, and vitexolins A and B.[1] |
| Employ high-resolution chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) for final purification steps. | |
| Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and solvent systems to improve separation. | |
| Presence of Pigments and Other interfering Substances | Perform a preliminary purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities before column chromatography. |
| Degradation Products | As mentioned, labdane diterpenoids can degrade. Analyze impure fractions by mass spectrometry to identify potential degradation products and adjust purification conditions accordingly to minimize their formation (e.g., lower temperature, use of antioxidants). |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on the successful isolation of labdane diterpenoids from plant material.
1. Extraction:
-
Air-dry and finely grind the leaves of Vitex vestita.
-
Macerate the ground plant material with dichloromethane at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.
2. Preliminary Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane or a hexane-ethyl acetate mixture).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to pool fractions containing compounds with similar retention factors.
3. Further Purification (Preparative HPLC):
-
Subject the fractions containing this compound to preparative HPLC on a reversed-phase C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve fine separation of the co-eluting labdane diterpenoids.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.
Quantitative Data
Due to the limited publicly available data specifically for this compound purification, this table provides a general overview of expected outcomes based on the purification of similar natural products. Actual yields and purity will vary depending on the starting material and the specific conditions used.
| Purification Stage | Typical Yield Range (%) | Typical Purity Range (%) |
| Crude Dichloromethane Extract | 5 - 15 (of dry plant material) | < 10 |
| Silica Gel Chromatography Fraction | 0.1 - 1 (of crude extract) | 40 - 70 |
| Preparative HPLC | 10 - 50 (of silica gel fraction) | > 95 |
Signaling Pathways and Experimental Workflows
Hypothesized Cytotoxic Signaling Pathway of this compound
Based on the known cytotoxic activity of this compound against HCT-116 cells and the mechanisms of other cytotoxic labdane diterpenoids, a potential signaling pathway leading to apoptosis is proposed. Many labdane diterpenoids have been shown to induce apoptosis through the activation of caspases and modulation of key signaling pathways like MAPK and PI3K/Akt.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Workflow for this compound Purification
The following diagram illustrates the general workflow for the purification of this compound from its natural source.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Novel Compound Concentrations for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of novel compounds, such as Withanolide D, in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a novel compound in a cytotoxicity assay?
A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to establish a dose-response relationship. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM).[1] This wide range helps in identifying the concentrations that produce cytotoxic effects, biological activity, or no effect.
Q2: How do I determine if my test compound is cytotoxic?
A2: Cytotoxicity is typically assessed using cell viability assays. Common methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[1]
-
Trypan Blue Exclusion Assay: This method uses a dye that is excluded by live cells with intact membranes but taken up by dead cells, allowing for the differentiation and counting of viable and non-viable cells.
It is crucial to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control) in your experimental design.[1]
Q3: My cells are showing morphological changes and detaching even at low concentrations of the test compound. What should I do?
A3: This could be due to several factors:
-
High Compound Potency: The compound may be highly cytotoxic to your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be toxic to the cells, especially at higher concentrations.[2] Ensure the final solvent concentration is non-toxic (typically below 0.1-0.5%).[2]
-
Compound Instability: The compound might be degrading in the culture medium, potentially into toxic byproducts.
Troubleshooting Steps:
-
Perform a vehicle control experiment using the solvent alone to rule out solvent toxicity.
-
Lower the concentration range of your test compound in the subsequent experiment.
-
Assess the stability of your compound in the culture medium over the duration of the experiment.
Q4: I am not observing any cytotoxic effect even at high concentrations of my compound. What could be the reason?
A4: Several factors could contribute to a lack of observed cytotoxicity:
-
Compound Insolubility: The compound may not be soluble in the culture medium at the tested concentrations.
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.
-
Insufficient Incubation Time: The duration of exposure may be too short for the compound to induce a cytotoxic response.[3]
Troubleshooting Steps:
-
Verify the solubility of the compound in your culture medium.
-
Consider using a different, potentially more sensitive, cell line.
-
Perform a time-course experiment to determine the optimal incubation period (e.g., 24, 48, 72 hours).[3]
Q5: How do I choose the right cytotoxicity assay for my experiment?
A5: The choice of assay depends on several factors, including the mechanism of action of your compound, your experimental throughput needs, and the available equipment.[4][5]
-
Metabolic Assays (MTT, MTS): Good for high-throughput screening and assessing general cell health.
-
Membrane Integrity Assays (LDH): Specifically measure cell lysis and necrosis.
-
Apoptosis Assays (Caspase activity, Annexin V staining): Suitable for determining if the compound induces programmed cell death.
It is often recommended to use more than one type of assay to confirm results and gain a more comprehensive understanding of the compound's cytotoxic effects.[3]
Troubleshooting Guide
| Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate.[3] | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and maintain consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[3] |
| High background absorbance in MTT/XTT assays | Contamination (bacterial or fungal), Reagent degradation, Incomplete removal of phenol red-containing medium, Compound precipitation.[6] | Regularly check for and address any cell culture contamination. Use fresh, high-quality reagents. Carefully and completely remove the medium before adding the solubilization buffer. Visually inspect wells for any precipitate.[6] |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity | The concentration of the vehicle is too high, The cell line is particularly sensitive to the vehicle.[3] | Reduce the final concentration of the vehicle (ideally to ≤0.1%).[2] Consider testing alternative, less toxic solvents if possible. |
| Inconsistent results between different cytotoxicity assays | The assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).[3] | This is not necessarily an error. Different assays provide complementary information. For example, a compound might inhibit metabolic activity without causing immediate cell lysis. Use multiple assays to build a comprehensive picture of the compound's effects. |
Data Presentation
Table 1: Example IC50 Values for Withanolide D and Vitexin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The IC50 values for Withanolide D and Vitexin, two naturally occurring compounds with demonstrated cytotoxic properties, are presented below as examples.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Withanolide D | MM-CSCs | Multiple Myeloma | 0.28 ± 0.06 | [7] |
| K562 | Myeloid Leukemia | Not explicitly stated, but showed dose-dependent effects | [7] | |
| MOLT-4 | Lymphoid Leukemia | Not explicitly stated, but showed dose-dependent effects | [7] | |
| Vitexin | HCT-116DR | Colorectal Cancer | Dose-dependent decrease in viability | [8] |
| HCT-116 | Colorectal Cancer | 203.27 ± 9.85 | [9] | |
| PC12 | Pheochromocytoma | Non-toxic up to 20 µM | [10] | |
| MCF-7 | Breast Cancer | Showed significant cytotoxic activity | [11] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include vehicle and untreated controls.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]
Detailed Methodology for LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.[8]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (typically up to 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Mandatory Visualizations
Caption: A typical experimental workflow for optimizing compound concentration in cytotoxicity assays.
Caption: Simplified overview of apoptosis signaling pathways potentially modulated by a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
- 8. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in Vitexolide D Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with Vitexolide D. The following question-and-answer format directly addresses specific issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a labdane-type diterpenoid isolated from the herbs of Vitex vestita.[1][] Published research has indicated that it exhibits moderate antibacterial activity against a range of Gram-positive bacteria.[1][] Additionally, it has demonstrated cytotoxic activities against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line, with IC50 values typically falling between 1 and 10 μM.[1]
Q2: What are the common solvents for this compound and how should it be stored?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For long-term storage, it is recommended to store the compound at 2-8°C, where it can be stable for up to 24 months if the vial is kept tightly sealed.[1] If you need to prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Q: My cell viability assays with this compound are showing inconsistent IC50 values across experiments. What could be the cause?
A: Inconsistent results in cell viability assays are a common challenge. Several factors related to the compound itself or the experimental setup can contribute to this variability.
Possible Causes and Troubleshooting Steps:
-
Compound Precipitation: this compound, like many diterpenoids, may have limited solubility in aqueous cell culture media. Precipitation can lead to inconsistent concentrations of the active compound in your wells.
-
Recommendation: Visually inspect your treatment wells under a microscope for any signs of precipitation. Prepare your this compound dilutions in a manner that minimizes the final concentration of the organic solvent (e.g., DMSO) to a non-toxic level (typically <0.5%). Consider performing a solubility test in your specific cell culture medium.
-
-
Interaction with Assay Reagents: Diterpenoid compounds can sometimes directly interact with assay reagents, leading to false-positive or false-negative results.[3] For example, the compound might chemically reduce the MTT reagent in the absence of viable cells.[3]
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout and, consequently, the calculated IC50 value.
-
Recommendation: Ensure a consistent and optimized cell seeding density for your specific cell line and plate format. Always perform a cell count before seeding and ensure even cell distribution across the plate.
-
-
Incubation Time: The duration of compound exposure can influence the cytotoxic effect. Inconsistent incubation times will lead to variable results.
-
Recommendation: Standardize the incubation time with this compound across all experiments.
-
Summary of Troubleshooting Steps for Inconsistent Cytotoxicity Results:
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Compound Precipitation | Visually inspect wells; optimize solvent concentration. | Clear solution in wells, ensuring consistent compound exposure. |
| Assay Interference | Run cell-free controls with this compound and assay reagents. | No significant signal in cell-free wells, confirming no direct assay interference. |
| Inconsistent Cell Number | Standardize cell seeding density and procedure. | Consistent cell growth in control wells, reducing variability. |
| Variable Incubation | Strictly adhere to a standardized incubation period. | Reproducible dose-response curves and IC50 values. |
Issue 2: Unexpected or Off-Target Effects Observed
Q: I am observing cellular effects that are not consistent with the expected mechanism of action for a cytotoxic compound. What could be happening?
A: Unexpected cellular effects can arise from a variety of factors, including compound purity, stability, or interactions with cellular pathways beyond the primary target.
Possible Causes and Troubleshooting Steps:
-
Compound Purity and Stability: Impurities in the this compound sample or degradation of the compound over time can lead to off-target effects.
-
Recommendation: Whenever possible, use high-purity this compound from a reputable supplier. Protect the compound from light and repeated freeze-thaw cycles. If degradation is suspected, consider obtaining a fresh batch.
-
-
Activation of Stress Response Pathways: At certain concentrations, cytotoxic compounds can induce cellular stress responses that may manifest as unexpected phenotypes.
-
Recommendation: Perform a dose-response and time-course experiment to characterize the cellular effects at different concentrations and time points. This can help differentiate between primary cytotoxic effects and secondary stress responses.
-
-
Modulation of Inflammatory Signaling: Some cytotoxic compounds also possess anti-inflammatory properties that can influence cellular behavior.
-
Recommendation: Investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB, to determine if it has immunomodulatory activity in your experimental system.
-
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Hypothesized Signaling Pathway for this compound's Cytotoxic and Anti-inflammatory Effects
The following diagram illustrates a potential mechanism of action for this compound, integrating its observed cytotoxic effects with potential anti-inflammatory properties often seen with diterpenoid compounds. This is a hypothetical model based on common pathways modulated by such compounds and requires experimental validation.
Caption: Hypothesized signaling pathways of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
This diagram outlines a logical workflow for addressing variability in experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Vitexolide D Assay Interference: Technical Support Center
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of assay interference and chemical reactivity. As of this writing, there is limited specific information in the public domain detailing the direct interference of Vitexolide D with particular assay reagents. This resource is intended to provide a proactive framework for researchers to identify and troubleshoot potential issues based on the compound's structure and general assay principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a labdane-type diterpenoid isolated from Vitex vestita.[][2] Its structure contains several functional groups, including a butenolide ring and hydroxyl groups, which could potentially interact with assay components. Like many natural products, it has been shown to have biological activities, including moderate antibacterial and cytotoxic effects.[][2][3] Such bioactive molecules can sometimes lead to false positives or negatives in assays through various mechanisms unrelated to the intended biological target.
Q2: What are the common mechanisms of assay interference?
Assay interference can arise from several properties of a test compound:[4][5]
-
Chemical Reactivity: The compound may chemically modify assay reagents, such as enzymes or detection antibodies. Thiol-reactive compounds are a common source of interference.[6]
-
Optical Interference: The compound may absorb light or be fluorescent at the same wavelengths used for assay readout, leading to artificially high or low signals.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.
-
Redox Activity: The compound may participate in oxidation-reduction reactions that interfere with assay chemistry, particularly in assays that rely on redox-sensitive reporters.[7]
-
Inhibition of Reporter Enzymes: In assays using reporter enzymes like luciferase, the compound may directly inhibit the reporter rather than the intended target.[4][5]
Q3: My results with this compound are not consistent. What should be my first step?
Inconsistent results are a common challenge in experimental biology. Before suspecting compound-specific interference, it's crucial to rule out more common sources of error. Ensure that your reagents are correctly prepared, your instruments are calibrated, and your experimental technique is consistent. If the problem persists after these checks, you can then proceed to investigate potential interference from this compound using a systematic troubleshooting approach.
Q4: How can I differentiate between true biological activity and assay interference?
The key is to use a series of counter-screens and control experiments.[4][5][8][9] A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[5][9] For example, you can run your assay in the absence of the biological target to see if this compound still produces a signal. Additionally, testing the compound in an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology—can help confirm true activity.
Troubleshooting Guide for this compound Experiments
This guide provides a systematic approach to identifying and mitigating potential assay interference caused by this compound.
Step 1: Initial Assessment and Observation
-
Is the observed effect dose-dependent? Assay interference can sometimes exhibit a non-classical dose-response curve.
-
Does the compound interfere with the assay readout in the absence of the biological target? Perform a control experiment with all assay components except for your target protein or cells.
Step 2: Characterizing Potential Optical Interference
If you suspect this compound might be interfering with your assay's optical detection method (e.g., absorbance, fluorescence, luminescence), perform the following:
-
Procedure:
-
Prepare a dilution series of this compound in your assay buffer.
-
Read the absorbance and fluorescence spectra of the solutions across the range of wavelengths used in your assay.
-
Compare these readings to a buffer-only control.
-
-
Interpretation: A significant signal from this compound at your assay's excitation or emission wavelengths suggests optical interference.
Step 3: Investigating Chemical Reactivity (Thiol Interference)
The butenolide moiety in this compound could potentially react with nucleophilic residues like cysteine (thiol groups) on proteins. This can be a source of non-specific activity.
-
Procedure:
-
Run your primary assay with and without a thiol-scavenging agent like Dithiothreitol (DTT) at a concentration of 1-5 mM.
-
Compare the dose-response curve of this compound in the presence and absence of DTT.
-
-
Interpretation: A significant rightward shift in the IC50 value (reduced potency) in the presence of DTT suggests that this compound may be acting as a thiol-reactive compound.
Data Presentation
Table 1: Hypothetical Results of a Target-Agnostic Interference Assay
This table illustrates how to determine if this compound interferes with the assay components in the absence of the intended biological target.
| This compound Concentration (µM) | Signal (Target Present) | Signal (Target Absent) | % Interference |
| 0.1 | 95 | 2 | 2.1% |
| 1 | 70 | 5 | 7.1% |
| 10 | 30 | 25 | 83.3% |
| 100 | 10 | 28 | 280.0% |
% Interference = (Signal (Target Absent) / Signal (Target Present)) * 100
Table 2: Hypothetical IC50 Shift in the Presence of DTT
This table demonstrates how the addition of a thiol-scavenging agent can be used to identify potential thiol reactivity.
| Condition | IC50 of this compound (µM) | Fold Shift |
| Standard Assay Buffer | 8.5 | - |
| Assay Buffer + 1mM DTT | 42.5 | 5.0 |
Experimental Protocols
Protocol 1: Target-Agnostic Interference Assay
-
Objective: To determine if this compound interacts with assay reagents to produce a signal in the absence of the biological target.
-
Materials:
-
This compound stock solution
-
All assay components (buffer, substrates, detection reagents)
-
Microplate reader
-
-
Procedure:
-
Prepare two sets of microplates.
-
In the "Target Present" plate, perform your standard assay protocol with a serial dilution of this compound.
-
In the "Target Absent" plate, repeat the exact same procedure but replace the biological target (e.g., enzyme, cells) with an equal volume of assay buffer.
-
Incubate both plates according to your standard protocol.
-
Measure the signal on a microplate reader.
-
Calculate the percent interference as shown in Table 1.
-
Protocol 2: DTT Interference Assay for Thiol Reactivity
-
Objective: To assess if this compound's activity is dependent on reacting with thiol groups.
-
Materials:
-
This compound stock solution
-
Dithiothreitol (DTT)
-
All components for your primary assay
-
-
Procedure:
-
Prepare two sets of assay conditions: one with your standard assay buffer and another with the same buffer supplemented with 1 mM DTT.
-
In each condition, perform a full dose-response experiment with this compound.
-
Incubate the plates and measure the signal as per your standard protocol.
-
Calculate the IC50 value for this compound under both conditions.
-
Determine the fold shift in IC50 by dividing the IC50 with DTT by the IC50 without DTT.
-
Mandatory Visualization
Caption: A workflow for troubleshooting potential assay interference.
Caption: A hypothetical signaling pathway illustrating potential interference points.
References
- 2. This compound | CAS:1788090-69-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 12, [Summary of counter-screens for compound-mediated...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Vitexolide D
Welcome to the technical support center for the scale-up synthesis of Vitexolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of this complex labdane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in yield for the key cyclization step when moving from a 1 g to a 50 g scale. What are the potential causes and how can we address this?
A1: A decrease in yield during scale-up of a cyclization reaction is a common issue. Several factors could be contributing to this:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution. Localized overheating or insufficient heating can promote side reactions or incomplete conversion.
-
Troubleshooting:
-
Utilize a jacketed reactor with a reliable temperature control unit.
-
Employ overhead mechanical stirring to ensure homogenous mixing and heat distribution.
-
Consider a slower rate of reagent addition to control the reaction exotherm.
-
-
-
Mixing Inhomogeneity: Inadequate mixing can result in localized high concentrations of reagents, leading to undesired side products.
-
Troubleshooting:
-
Switch from magnetic stirring to overhead mechanical stirring.
-
Experiment with different impeller designs (e.g., anchor, turbine) to optimize mixing for your specific reaction viscosity and geometry.
-
-
-
Sensitivity to Air and Moisture: Many organometallic reagents and intermediates in complex syntheses are sensitive to air and moisture. The longer reaction and workup times associated with larger scales increase the risk of degradation.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents.
-
-
Q2: The purification of the crude this compound precursor by flash chromatography is proving difficult to scale. The separation is poor and we are using excessive amounts of solvent.
A2: Scaling up chromatographic purification requires careful optimization to maintain resolution while managing solvent consumption and throughput.[1][2]
-
Maintaining Ratios: The key to scaling up flash chromatography is to maintain the ratio of the crude sample mass to the stationary phase mass.[1] For instance, if you successfully purified 100 mg of crude material on a 10 g silica gel column, a 10-fold scale-up to 1 g of crude material would necessitate a 100 g column.[1]
-
Loading Technique: At larger scales, the method of loading the sample onto the column becomes critical.
-
Troubleshooting:
-
Avoid liquid loading of large volumes, as this can disturb the column bed and lead to band broadening.
-
Adopt a dry loading technique by pre-adsorbing the crude mixture onto a small amount of silica gel or celite before carefully adding it to the top of the column.[1]
-
-
-
Gradient Optimization: Re-optimize the solvent gradient for the larger column.
-
Troubleshooting:
-
Maintain the gradient slope in terms of column volumes (CV). A gradient from 10% to 50% ethyl acetate in hexanes over 10 CV on a small column should be run over 10 CV on the larger column.[1]
-
-
-
Flow Rate: The linear flow rate, not just the volumetric flow rate (mL/min), should be kept consistent between scales to maintain separation efficiency.[3]
Q3: We are noticing the formation of a new, significant impurity during the final deprotection step at a larger scale. How can we identify and mitigate this?
A3: The appearance of new impurities on scale-up often points to issues with reaction time, temperature control, or reagent stoichiometry.
-
Impurity Identification:
-
Isolate the impurity using preparative HPLC or careful flash chromatography.
-
Characterize the structure of the impurity using spectroscopic methods such as NMR (1H, 13C, COSY, HSQC) and high-resolution mass spectrometry (HRMS).
-
-
Mitigation Strategies:
-
Kinetic Studies: The impurity may be a result of over-reaction or degradation of the product under the reaction conditions. Perform time-course studies at the larger scale to determine the optimal reaction time.
-
Temperature Control: As with other steps, ensure precise and uniform temperature control. Even small deviations can favor side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the deprotecting agent. Local excesses on a large scale can lead to undesired reactions. Consider slower addition of the reagent.
-
Workup Quenching: Ensure the reaction is effectively quenched at the optimal time to prevent further reactions during workup.
-
Troubleshooting Guides
Problem: Low Diastereoselectivity in the Aldol Addition Step at Scale
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | 1. Ensure the internal reaction temperature is accurately monitored with a calibrated probe. 2. Use a cryostat for precise low-temperature control. 3. Add the reagents slowly to maintain the target temperature. |
| Base/Reagent Degradation | 1. Use freshly prepared or titrated organometallic bases (e.g., LDA). 2. Ensure all reagents are of high purity and handled under strictly anhydrous and anaerobic conditions. |
| Inefficient Mixing | 1. Switch to overhead mechanical stirring. 2. Ensure the stirrer is positioned for optimal vortexing and mixing of the reaction slurry or solution. |
| Incorrect Solvent Grade | 1. Use high-purity, anhydrous solvents. Residual water can quench the base and affect selectivity. |
Problem: Inconsistent Results in the Oxidation Step
| Potential Cause | Troubleshooting Steps |
| Oxidant Potency Varies | 1. Titre the oxidant solution before each use. 2. Purchase high-purity oxidant from a reliable supplier and store it under the recommended conditions. |
| Side Reactions | 1. Monitor the reaction by TLC or LC-MS to identify the formation of side products. 2. Adjust the reaction temperature (often lower temperatures reduce side reactions). 3. Screen different oxidizing agents to find one that is more selective for the desired transformation. |
| Product Degradation | 1. The product may be unstable under the oxidation or workup conditions. 2. Minimize reaction time and perform a rapid, cold workup. 3. Consider using a milder, buffered oxidizing system. |
Data Presentation
Table 1: Effect of Scale and Mixing on the Yield of the Key Cyclization Step
| Scale (g) | Stirring Method | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Magnetic | 4 | 85 | 98 |
| 50 | Magnetic | 4 | 55 | 80 |
| 50 | Overhead Mechanical | 4 | 78 | 95 |
| 50 | Overhead Mechanical | 6 | 82 | 97 |
Table 2: Comparison of Purification Methods for this compound Precursor at 50 g Scale
| Purification Method | Stationary Phase | Solvent Volume (L) | Processing Time (h) | Recovery (%) | Purity (%) |
| Flash Chromatography (Liquid Load) | 1 kg Silica Gel | 50 | 8 | 70 | 85 |
| Flash Chromatography (Dry Load) | 1 kg Silica Gel | 40 | 6 | 85 | 96 |
| Recrystallization | Ethanol/Water | 5 | 12 | 75 | >99 |
Experimental Protocols
Protocol: Scale-Up of the Wittig Reaction (Illustrative)
This protocol is a hypothetical example for a key bond-forming step in a plausible synthesis of a this compound intermediate.
Materials:
-
Aldehyde Intermediate (50.0 g, 1.0 equiv)
-
Wittig Salt (Phosphonium Ylide Precursor) (1.5 equiv)
-
Potassium tert-butoxide (1.6 equiv)
-
Anhydrous Tetrahydrofuran (THF) (1 L)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Set up a 2 L three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet.
-
Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Charge the flask with the Wittig salt and anhydrous THF (500 mL).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add potassium tert-butoxide in portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A deep red color should develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve the Aldehyde Intermediate in anhydrous THF (500 mL).
-
Add the solution of the Aldehyde Intermediate to the ylide solution via a cannula over approximately 1 hour, maintaining the internal temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion (typically 2-3 hours), quench the reaction by the slow addition of saturated aqueous NH4Cl (200 mL).
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL) and water (500 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Mandatory Visualizations
References
long-term storage and stability of Vitexolide D
Welcome to the technical support center for Vitexolide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed vial, protected from light and moisture. Under these conditions, the product is expected to be stable for up to 24 months.[1]
Q2: How should I prepare and store this compound solutions?
A2: It is highly recommended to prepare and use this compound solutions on the same day to ensure maximum potency and avoid degradation.[1] If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in various solvents over time has not been extensively reported; therefore, fresh preparation is the best practice.
Q3: What are suitable solvents for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is a common choice. Ensure the final concentration of the solvent in your experimental medium is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% v/v).
Q4: What is the known biological activity of this compound?
A4: this compound has demonstrated cytotoxic activities against the HCT-116 human colon cancer cell line and the MRC5 human fetal lung fibroblast cell line.[1][2] It has also shown moderate antibacterial activity against a panel of Gram-positive bacteria.[1][2]
Q5: Has the specific signaling pathway of this compound been elucidated?
A5: The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated in publicly available literature. As a cytotoxic agent, it may influence common pathways involved in cell cycle arrest, apoptosis, or other cell death mechanisms. Further research is required to determine its specific molecular targets and mechanisms of action.
Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound and provide a general framework for stability testing based on pharmaceutical industry guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Solid | 2-8°C | Up to 24 months | Tightly sealed vial | Protect from light and moisture. |
| Solution | -20°C or -80°C | Short-term | Tightly sealed vial | Prepare fresh for best results. Avoid freeze-thaw cycles. |
Table 2: General Conditions for Stability Testing of Pharmaceutical Compounds
These conditions can be adapted for a comprehensive stability study of this compound.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound solution | Prepare a fresh solution of this compound from solid stock immediately before use. If using a frozen stock solution, use an aliquot that has not been subjected to multiple freeze-thaw cycles. |
| Solvent-related issues | Ensure the solvent used is of high purity and anhydrous. Verify that the final concentration of the solvent in the culture medium is not affecting cell viability. Run a solvent-only control. |
| Inaccurate concentration | Re-verify the calculations for dilution. Calibrate pipettes and balances to ensure accurate measurement. |
| Cell line variability | Ensure the cell line has not been passaged too many times. Use cells from a consistent passage number for all experiments. Check for mycoplasma contamination. |
Issue 2: Precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous solution | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). When diluting into aqueous media, add the stock solution dropwise while vortexing or stirring the media to facilitate dissolution. |
| Exceeding solubility limit | Check the literature for the aqueous solubility of this compound, if available. If not, perform a preliminary solubility test. Avoid preparing final dilutions that are too concentrated. |
| Temperature effects | Ensure the aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation for Stability Study:
-
Solid State: Store weighed amounts of solid this compound under the desired conditions (e.g., 40°C/75% RH for accelerated stability).
-
Solution State: Prepare solutions of this compound in the solvents of interest (e.g., DMSO, ethanol) at a known concentration. Store these solutions under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), retrieve the samples.
-
For solid samples, dissolve them in the mobile phase or a suitable solvent to a known concentration.
-
For solution samples, dilute them to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used. The specific gradient will need to be optimized.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Injection: Inject the standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Determine the concentration of this compound remaining in the stability samples at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Generalized Cytotoxic Action of this compound.
References
dealing with low yield during Vitexolide D isolation
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges, particularly low yield, encountered during the isolation of Vitexolide D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a labdane-type diterpenoid. It has been successfully isolated from the leaves of Vitex vestita, a plant species native to Malaysia.[1] The genus Vitex is a known source of various diterpenoids.[2][3][4]
Q2: What is the general workflow for isolating this compound?
The general workflow involves the extraction of the plant material with an organic solvent, followed by fractionation and purification steps. A common approach includes:
-
Extraction: Using a solvent such as dichloromethane or methanol to create a crude extract from the dried, ground leaves of Vitex vestita.
-
Fractionation: Partitioning the crude extract using solvents of varying polarities to separate compounds into different fractions.
-
Purification: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate this compound from the active fraction.[1][2][5]
Q3: What are some potential causes for low yield of this compound?
Low yields can stem from several factors, including:
-
Suboptimal Extraction: Inefficient extraction of the compound from the plant material.
-
Compound Degradation: Instability of this compound under the chosen extraction or purification conditions.
-
Losses During Purification: Inefficient separation or loss of compound during chromatographic steps.
-
Incorrect Plant Material: Using a plant species with low concentrations of this compound or harvesting at a suboptimal time.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Inappropriate Solvent Choice | While dichloromethane is a good starting point, consider sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to ensure complete extraction of all compounds, including this compound. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or gently heat the solvent to improve extraction efficiency. However, be cautious of potential degradation of the target compound at elevated temperatures. |
| Poor Solvent-to-Solid Ratio | Use a sufficient volume of solvent to ensure the entire plant material is submerged and allows for effective extraction. A common ratio is 1:10 (w/v). |
Problem 2: Low Purity or Absence of this compound in the Active Fraction
| Possible Cause | Suggested Solution |
| Ineffective Fractionation | Optimize the solvent system used for liquid-liquid partitioning or column chromatography. A gradient elution from non-polar to polar solvents is often effective. |
| Co-elution with Other Compounds | Employ multiple chromatographic techniques. For example, follow up initial column chromatography with preparative TLC or HPLC using a different solvent system to resolve co-eluting compounds.[5] |
| Compound Degradation | Labdane diterpenoids can be sensitive to heat, light, and pH changes. Avoid excessive heat during solvent evaporation and protect samples from direct light. Work with neutral pH conditions where possible. |
Problem 3: Significant Loss of this compound During Chromatographic Purification
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to Stationary Phase | If using silica gel chromatography, highly polar compounds can bind strongly. Consider using a different stationary phase, such as alumina or reverse-phase C18 silica. |
| Improper Column Packing | Ensure the chromatography column is packed uniformly to prevent channeling and poor separation, which can lead to broader peaks and difficulty in isolating the pure compound. |
| Suboptimal Elution Gradient | A slow and shallow gradient during column chromatography can improve the resolution of closely related compounds, minimizing the loss of the target compound in mixed fractions. |
Experimental Protocols
Illustrative Protocol for this compound Isolation
This protocol is a synthesized example based on general procedures for isolating labdane diterpenoids and should be optimized for specific laboratory conditions.
-
Preparation of Plant Material:
-
Air-dry the leaves of Vitex vestita at room temperature until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaves (e.g., 500 g) with dichloromethane (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
-
Fractionation (VLC):
-
Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
Elute with a stepwise gradient of n-hexane and ethyl acetate of increasing polarity (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Purification (Column Chromatography):
-
Pool the fractions showing the presence of this compound and concentrate them.
-
Subject the concentrated fraction to further column chromatography on silica gel.
-
Elute with a finer gradient of n-hexane-ethyl acetate to achieve better separation.
-
-
Final Purification (Preparative HPLC):
-
For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the semi-pure fraction containing this compound.
-
Use a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Quantitative Data
The following table presents hypothetical yield data at different stages of the isolation process to illustrate potential outcomes and aid in troubleshooting.
| Isolation Stage | Starting Material (g) | Product (g) | Yield (%) | Notes |
| Drying of Leaves | 1000 (fresh) | 600 (dry) | 60.0 | Yield can vary based on plant water content. |
| DCM Extraction | 600 | 30.0 | 5.0 | A typical yield for a crude extract. |
| VLC Fractionation | 30.0 | 5.0 | 16.7 | Yield of the fraction containing this compound. |
| Column Chromatography | 5.0 | 0.8 | 16.0 | Yield of the semi-pure compound. |
| Preparative HPLC | 0.8 | 0.15 | 18.8 | Yield of pure this compound. |
| Overall Yield | 600 | 0.15 | 0.025 | Overall yield from dried plant material. |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationships in troubleshooting low yield.
References
Validation & Comparative
Unlocking the Therapeutic Potential of Vitexolide D: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Vitexolide D, a labdane-type diterpenoid isolated from Vitex vestita, has emerged as a promising natural product with demonstrated antibacterial and cytotoxic activities. Its complex structure offers a rich scaffold for chemical modification to enhance its therapeutic properties and explore its mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related labdane diterpenoids, offering insights for the rational design of novel therapeutic agents. The information is compiled from studies on naturally occurring analogs and synthetic derivatives, presenting a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily focused on two areas: antibacterial and cytotoxic effects. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on potency.
Cytotoxic Activity
The cytotoxicity of labdane diterpenoids has been evaluated against a range of cancer cell lines. While extensive SAR studies on synthetic this compound analogs are limited in the public domain, analysis of closely related natural and synthetic labdanes provides valuable insights. A study on hedychenone, a labdane diterpenoid with a similar core structure, reveals critical determinants for cytotoxicity. Furthermore, the diverse structures of naturally occurring labdanes from Vitex species, such as the unique Vitepyrroloids, offer clues to the importance of the side chain in mediating biological activity.
Table 1: Cytotoxic Activity of Hedychenone Analogs [1][2]
| Compound | Modification | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. MCF-7 (Breast) |
| Hedychenone (Parent) | - | 18.5 | 22.1 | 25.3 |
| Analog 1 | Reduction of C15-C16 double bond | >100 | >100 | >100 |
| Analog 2 | Epoxidation of C15-C16 double bond | 15.2 | 18.9 | 20.1 |
| Analog 3 | Dihydroxylation of C15-C16 double bond | 35.4 | 41.2 | 45.8 |
| Analog 4 | Cleavage of furan ring | >100 | >100 | >100 |
| Analog 5 | Modification of vinylic methyl group | 12.8 | 15.5 | 17.9 |
Key Inferences for this compound SAR from Hedychenone Analogs:
-
Intact Furan Ring is Crucial: Cleavage of the furan ring (Analog 4) leads to a complete loss of activity, suggesting its essential role in cytotoxicity. The butenolide moiety in this compound is analogous to the furan ring and is likely a key pharmacophore.
-
Saturation of the Side Chain is Detrimental: Reduction of the C15-C16 double bond (Analog 1) abolishes cytotoxic activity, indicating that the unsaturated nature of the side chain is important.
-
Modification of the Vinylic Methyl Group is Tolerated: Modifications at this position (Analog 5) can lead to a slight increase in potency.
Table 2: Cytotoxic Activity of Naturally Occurring Labdane Diterpenoids from Vitex Species [3][4][5]
| Compound | Key Structural Feature | Cell Line | IC50 (µM) |
| This compound | Butenolide side chain | HCT-116 (Colon) | 1-10 |
| MRC5 (Normal Lung Fibroblast) | 1-10 | ||
| Vitepyrroloid A | 2-Cyanopyrrole side chain | CNE1 (Nasopharyngeal) | 8.7 |
| Vitepyrroloid B | N-substituted 2-cyanopyrrole | CNE1 (Nasopharyngeal) | >10 |
| Vitepyrroloid C | N-substituted 2-cyanopyrrole | CNE1 (Nasopharyngeal) | >10 |
| Vitepyrroloid D | N-substituted 2-cyanopyrrole | CNE1 (Nasopharyngeal) | >10 |
| Vitextrifolins A-G | Various oxygenation patterns | A549, HCT116, HL-60, ZR-75-30 | >5 µg/mL (inactive) |
| Vitexilactone | Labdane diterpene | tsFT210, K562 | Induces apoptosis |
| Rotundifuran | Labdane diterpene | tsFT210, K562 | Induces apoptosis |
| Vitetrifolin D | Labdane diterpene | tsFT210, K562 | Induces apoptosis |
Key Inferences for this compound SAR from Natural Analogs:
-
Side Chain Diversity Impacts Activity: The presence of a unique 2-cyanopyrrole ring in Vitepyrroloid A results in significant cytotoxicity. However, N-substitution on the pyrrole ring (Vitepyrroloids B, C, and D) reduces or abolishes this activity. This highlights the sensitivity of the side chain to structural modifications.
-
Specific Oxygenation Patterns are Required: The inactivity of vitextrifolins A-G suggests that the specific arrangement and type of oxygen-containing functional groups on the labdane core are critical for cytotoxic effects.
-
Apoptosis Induction is a Potential Mechanism: Several labdane diterpenes from Vitex trifolia, including vitexilactone, rotundifuran, and vitetrifolin D, have been shown to induce apoptosis and inhibit the cell cycle, suggesting a common mechanism of action for this class of compounds.[5]
Antibacterial Activity
This compound has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria. The β-hydroxyalkyl-γ-hydroxybutenolide subunit is suggested to be important for this activity.
Table 3: Antibacterial Activity of this compound and Related Compounds
| Compound | Target Bacteria | Activity |
| This compound | Gram-positive strains | Moderate |
| Vitexolide A | Gram-positive strains | Potent |
Key Inferences for this compound SAR:
-
The difference in potency between Vitexolide A and D suggests that subtle structural variations can significantly impact antibacterial activity. Further studies are needed to elucidate the specific structural features responsible for the enhanced activity of Vitexolide A.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. The following are representative protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., hedychenone and its analogs) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Methodology:
-
Bacterial Culture: Bacterial strains are grown in appropriate broth medium overnight at 37°C.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the study of this compound and its analogs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitepyrroloids A–D, 2-Cyanopyrrole-Containing Labdane Diterpenoid Alkaloids from the Leaves of Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labdane-type diterpenoids from the fruits of Vitex trifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labdane-type diterpenes as new cell cycle inhibitors and apoptosis inducers from Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Vitexolide D and Paclitaxel
In the landscape of oncological research, the quest for potent, yet minimally toxic, chemotherapeutic agents is perpetual. This guide provides a comparative overview of the cytotoxic properties of Vitexolide D, a diterpenoid isolated from the Vitex species, and paclitaxel, a widely used mitotic inhibitor. While paclitaxel is a cornerstone of chemotherapy, the exploration of novel compounds like this compound is crucial for the development of alternative and potentially more effective cancer treatments.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic efficacy of this compound and paclitaxel is hampered by the limited availability of specific IC50 values for this compound in the public domain. However, data from related compounds isolated from Vitex species and extensive data for paclitaxel provide a basis for a preliminary comparative assessment.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of Paclitaxel and Vitex Species-Derived Compounds against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Exposure Time |
| Paclitaxel | SK-BR-3 | Breast Cancer | 2.5 - 7.5 nM[1] | 24 h |
| MDA-MB-231 | Breast Cancer | Data not specified[1] | 24 h | |
| T-47D | Breast Cancer | Data not specified[1] | 24 h | |
| A549 | Non-Small Cell Lung Cancer | ~10 nM[2] | 72 h | |
| HeLa | Cervical Cancer | 5.39 ± 0.208 nM | Not specified | |
| ME180 | Cervical Cancer | 6.59 ± 0.711 nM | Not specified | |
| CaSki | Cervical Cancer | 2.940 ± 0.390 nM | Not specified | |
| SiHa | Cervical Cancer | 19.303 ± 1.886 nM | Not specified | |
| C33A | Cervical Cancer | 21.567 ± 2.732 nM | Not specified | |
| Vitex trifolia Petroleum Ether Extract | MCF-7 | Breast Cancer | 0.41 µg/mL[1] | 72 h |
| Vitex trifolia Methanolic Extract | MCF-7 | Breast Cancer | 6.71 µg/mL[1] | 72 h |
| Artemetin (from Vitex negundo) | HepG2 | Liver Cancer | 2.3 ± 0.6 µM[3] | 48 h |
| MCF-7 | Breast Cancer | 3.9 ± 0.6 µM[3] | 48 h | |
| Vitexicarpin (from Vitex negundo) | HepG2 | Liver Cancer | 23.9 ± 0.6 µM[3] | 48 h |
| MCF-7 | Breast Cancer | 25.8 ± 0.9 µM[3] | 48 h | |
| Penduletin (from Vitex negundo) | HepG2 | Liver Cancer | 5.6 ± 0.7 µM[3] | 48 h |
| MCF-7 | Breast Cancer | 6.4 ± 1.26 µM[3] | 48 h |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure times and assay methods.
Experimental Protocols
The following are detailed methodologies for commonly cited experiments in cytotoxicity studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Paclitaxel: Microtubule Stabilization and Apoptotic Induction
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer and prevents its disassembly, which is essential for the dynamic process of mitosis. The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Caption: Paclitaxel's mechanism of action leading to apoptosis.
This compound and Related Compounds: Induction of Apoptosis via the Mitochondrial Pathway
While the precise mechanism of this compound is not fully elucidated, studies on related compounds from the Vitex genus, such as vitexin, suggest a pro-apoptotic effect mediated through the intrinsic, or mitochondrial, pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. Compounds from Vitex negundo have been shown to induce apoptosis through the activation of caspase-3 and caspase-8 pathways.[3][4]
Caption: Proposed apoptotic pathway for Vitex-derived compounds.
Experimental Workflow for Cytotoxicity Comparison
A typical workflow for comparing the cytotoxicity of two compounds is outlined below.
Caption: Workflow for comparing compound cytotoxicity.
Conclusion
Paclitaxel remains a potent and well-characterized cytotoxic agent with a clear mechanism of action. While specific data for this compound is currently limited, preliminary evidence from related compounds within the Vitex genus suggests promising anticancer activity, likely mediated through the induction of apoptosis via the mitochondrial pathway. Further research, including head-to-head in vitro studies, is necessary to definitively compare the cytotoxic profiles of this compound and paclitaxel and to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis triggered by vitexin in U937 human leukemia cells via a mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Vitexolide D and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Vitexolide D, a labdane-type diterpenoid, and vancomycin, a glycopeptide antibiotic widely used in clinical practice. The following sections present available experimental data, outline methodologies for antibacterial susceptibility testing, and illustrate the known mechanisms of action.
Executive Summary
Data Presentation: Quantitative Antibacterial Efficacy
Due to the limited availability of specific MIC and MBC values for this compound in the accessible scientific literature, a direct quantitative comparison in a tabular format is not feasible at this time. The primary research identifying this compound's antibacterial properties described its activity as "moderate" against a panel of 46 Gram-positive strains. For a comprehensive comparison, the established efficacy of vancomycin against key Gram-positive pathogens is presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Common Gram-Positive Bacteria
| Bacterial Species | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 2.0 |
| Methicillin-resistant S. aureus (MRSA) | 1.0 - 4.0 |
| Staphylococcus epidermidis | 0.5 - 4.0 |
| Enterococcus faecalis | 1.0 - 4.0 |
| Enterococcus faecium (vancomycin-susceptible) | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤ 1.0 |
| Bacillus subtilis | 0.25 - 2.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
a. Inoculum Preparation:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate containing sterile broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria without antimicrobial) and negative (broth only) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
c. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
a. Assay Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
The aliquot is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 35-37°C for 18-24 hours.
b. Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Mechanisms and Workflows
Mechanism of Action
The antibacterial mechanisms of vancomycin and the proposed mechanism for labdane diterpenoids like this compound are distinct.
Figure 1: Comparative Mechanisms of Action.
Experimental Workflow
The general workflow for determining the antibacterial efficacy of a compound is outlined below.
Figure 2: Workflow for MIC and MBC Determination.
Conclusion
Vancomycin remains a cornerstone in the treatment of severe Gram-positive bacterial infections, with its mechanism of action and antibacterial spectrum being well-characterized. This compound, a naturally occurring labdane diterpenoid, presents as a compound with potential antibacterial properties. The current evidence suggests a "moderate" level of activity against Gram-positive bacteria, likely through a mechanism involving cell membrane disruption. However, a significant gap in the publicly available data exists regarding its specific MIC and MBC values against clinically relevant pathogens. Further research is warranted to quantify the antibacterial efficacy of this compound and to elucidate its precise mechanism of action. Such studies would be essential to determine its potential as a lead compound for the development of new antibacterial agents.
Vitexolide D: A Comparative Analysis of its Anticancer Activity Among Labdane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Vitexolide D, a labdane diterpenoid, with other compounds of the same class. The information presented is curated from peer-reviewed scientific literature and is intended to provide an objective overview supported by experimental data.
Introduction to Labdane Diterpenoids and this compound
Labdane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of biological activities, including potent anticancer properties. These compounds, isolated from various plant sources, have been shown to induce cell cycle arrest and apoptosis in numerous cancer cell lines.
This compound is a labdane diterpenoid isolated from the leaves of Vitex vestita. Preliminary studies have indicated its cytotoxic potential against cancer cells, positioning it as a compound of interest for further investigation in cancer chemotherapy. This guide aims to contextualize the activity of this compound by comparing it with other known labdane diterpenoids.
Comparative Cytotoxic Activity
The cytotoxic activity of this compound and other related labdane diterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
A study evaluating the cytotoxic effects of several labdane diterpenoids isolated from Vitex vestita against the human colon carcinoma cell line (HCT-116) and the human fetal lung fibroblast cell line (MRC5) provides valuable comparative data.
| Compound | HCT-116 IC50 (µM) | MRC5 IC50 (µM) | Selectivity Index (MRC5/HCT-116) |
| This compound | 1 - 10 | 1 - 10 | ~1 |
| Vitexolide A | 1 - 10 | 1 - 10 | ~1 |
| Vitexolide B | 1 - 10 | > 10 | >1 |
| Vitexolide C | 1 - 10 | > 10 | >1 |
| Vitexolide E | 1 - 10 | 1 - 10 | ~1 |
| Acuminolide | 1 - 10 | 1 - 10 | ~1 |
| 12-epi-Vitexolide A | 1 - 10 | 1 - 10 | ~1 |
Data Interpretation: The IC50 values in the range of 1-10 µM indicate that this compound possesses significant cytotoxic activity against the HCT-116 cancer cell line. However, its similar activity against the non-cancerous MRC5 cell line suggests a low selectivity index. In contrast, Vitexolide B and C demonstrated some level of selective cytotoxicity towards the cancer cell line.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Several studies on labdane diterpenoids isolated from the Vitex genus suggest a common mechanism of anticancer action involving the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Labdane-type diterpenes from Vitex trifolia have been shown to inhibit the cell cycle progression of cancer cells at the G0/G1 phase at lower concentrations.[1] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
Apoptosis Induction
At higher concentrations, these compounds have been observed to induce apoptosis, or programmed cell death.[1] One proposed mechanism for this is the targeting of the anti-apoptotic protein Bcl-2. A labdane-type diterpene from Vitex trifolia has been suggested to interact with and inhibit Bcl-2, leading to the initiation of the apoptotic cascade.
Based on the available evidence for related compounds, a plausible signaling pathway for this compound-induced apoptosis is the mitochondrial pathway. This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
Below is a proposed signaling pathway for this compound-induced apoptosis, based on the mechanisms elucidated for other labdane diterpenoids from Vitex species.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the evaluation of this compound and other labdane diterpenoids.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.
Detailed Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates notable cytotoxic activity against cancer cells, comparable to other labdane diterpenoids isolated from the Vitex genus. The primary mechanism of action for this class of compounds appears to be the induction of G0/G1 cell cycle arrest and apoptosis, potentially through the mitochondrial pathway involving the inhibition of anti-apoptotic proteins like Bcl-2. While the direct signaling pathway of this compound requires further elucidation, the available comparative data and mechanistic insights for related compounds provide a strong foundation for its continued investigation as a potential anticancer agent. Future studies should focus on in vivo efficacy and the determination of its specific molecular targets to fully assess its therapeutic potential.
References
Validating the Anticancer Targets of Vitexolide D: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential anticancer targets of Vitexolide D. Due to the limited availability of specific data on this compound, this document focuses on the validated anticancer activities of structurally related labdane-type diterpenes isolated from Vitex trifolia. This information serves as a valuable reference for directing future research and validation studies on this compound.
Executive Summary
Extracts from Vitex trifolia have demonstrated significant anticancer properties across a range of cancer cell lines. The primary active compounds responsible for this activity are believed to be labdane-type diterpenes, a class to which this compound likely belongs. Key anticancer mechanisms identified for these related compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest. A primary molecular target implicated in these processes is the anti-apoptotic protein Bcl-2. Furthermore, the inhibition of VEGFR2, a key receptor in angiogenesis, has also been identified as a potential mechanism of action for phytochemicals from Vitex trifolia.
Comparative Anticancer Activity of Vitex trifolia Extracts and Related Compounds
The following table summarizes the cytotoxic effects of extracts and compounds isolated from Vitex species on various cancer cell lines. This data provides a baseline for understanding the potential efficacy of this compound.
| Plant Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Vitex trifolia ethanolic extract | MCF-7 (Breast Cancer) | MTT Assay | 0.41 µg/ml (petroleum ether extract) | [1] |
| Vitex trifolia hexanic extract | Hep G2 (Liver Cancer) | MTT Assay | 80 µg/ml | [2] |
| Vitex trifolia hexanic extract | HeLa (Cervical Cancer) | MTT Assay | 80 µg/ml | [2] |
| Vitexilactone | tsFT210 (Murine mammary carcinoma) | MTT Assay | Not specified | [3] |
| Vitexilactone | K562 (Leukemia) | MTT Assay | Not specified | [3] |
| Rotundifuran | tsFT210 (Murine mammary carcinoma) | MTT Assay | Not specified | [3] |
| Rotundifuran | K562 (Leukemia) | MTT Assay | Not specified | [3] |
| Vitetrifolin D | tsFT210 (Murine mammary carcinoma) | MTT Assay | Not specified | [3] |
| Vitetrifolin D | K562 (Leukemia) | MTT Assay | Not specified | [3] |
| Vitetrifolin E | tsFT210 (Murine mammary carcinoma) | MTT Assay | Not specified | [3] |
| Vitetrifolin E | K562 (Leukemia) | MTT Assay | Not specified | [3] |
Key Anticancer Targets and Signaling Pathways
The primary mechanism of action for labdane-type diterpenes from Vitex trifolia appears to be the induction of apoptosis. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins.
Inhibition of Bcl-2
One of the key anti-apoptotic proteins is Bcl-2. By inhibiting Bcl-2, labdane-type diterpenes can shift the cellular balance towards apoptosis, leading to the death of cancer cells. Molecular docking studies have suggested a strong interaction between a labdane-type diterpene from Vitex trifolia and the Bcl-2 protein[4].
Caption: Putative mechanism of this compound-induced apoptosis via Bcl-2 inhibition.
Cell Cycle Arrest
In addition to inducing apoptosis, labdane-type diterpenes from Vitex trifolia have been shown to inhibit the progression of the cell cycle, specifically at the G0/G1 phase[3]. This prevents cancer cells from replicating and leads to a halt in tumor growth.
Caption: Proposed workflow of cell cycle arrest induced by labdane diterpenes.
Experimental Protocols
To facilitate further research and validation of this compound's anticancer targets, this section outlines the general methodologies employed in the cited studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., Vitex trifolia extract or isolated diterpenes) and a vehicle control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis by a compound.
Protocol:
-
Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) is determined.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cancer cells are treated with the test compound.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Comparison with Alternative Therapies
The potential anticancer targets of this compound, particularly the apoptosis and cell cycle pathways, are also targeted by established chemotherapeutic agents.
| Target Pathway | This compound (putative) / Related Diterpenes | Conventional Chemotherapy |
| Apoptosis Induction | Inhibition of anti-apoptotic proteins (e.g., Bcl-2). | DNA damaging agents (e.g., Cisplatin), topoisomerase inhibitors (e.g., Doxorubicin). |
| Cell Cycle Arrest | G0/G1 phase arrest. | Antimetabolites (e.g., 5-Fluorouracil) arrest cells in S phase; Vinca alkaloids (e.g., Vincristine) arrest cells in M phase. |
| Anti-angiogenesis | Inhibition of VEGFR2 signaling (putative). | Monoclonal antibodies (e.g., Bevacizumab) targeting VEGF. |
The potential advantage of this compound and related natural compounds lies in their potential for greater selectivity towards cancer cells and a more favorable side-effect profile compared to conventional chemotherapy. However, rigorous preclinical and clinical studies are required to validate these potential benefits.
Future Directions
The validation of this compound's anticancer targets requires a systematic approach:
-
Isolation and Structural Elucidation: Isolate pure this compound from Vitex trifolia and confirm its chemical structure.
-
In Vitro Screening: Evaluate the cytotoxic activity of pure this compound against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigate the molecular mechanisms by which this compound induces cancer cell death, including its effects on apoptosis, cell cycle, and key signaling pathways (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs).
-
Target Identification and Validation: Employ techniques such as proteomics and molecular docking to identify direct binding partners of this compound and validate these interactions through biochemical and cellular assays.
-
In Vivo Efficacy: Evaluate the antitumor efficacy of this compound in preclinical animal models of cancer.
By following this research path, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated.
References
Vitexolide D in Cancer Cells: An Analysis of Available Data and Future Research Directions
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing effective cancer therapies. This guide addresses the current knowledge surrounding Vitexolide D, a diterpenoid natural product, and the critical gap in research regarding its cross-resistance in cancer cells.
While this compound has demonstrated cytotoxic effects against certain cancer cell lines, a thorough investigation into its potential for cross-resistance with other chemotherapeutic agents is currently absent from the scientific literature. This document summarizes the available data on this compound and outlines the necessary experimental frameworks to explore its resistance profile.
Cytotoxic Activity of this compound
This compound, a labdane-type diterpenoid isolated from Vitex vestita, has shown promising cytotoxic activity.[][2] Studies have reported its effectiveness against the HCT-116 human colon cancer cell line.[][2] This initial finding suggests a potential role for this compound in cancer treatment that warrants further investigation.
The Unexplored Territory: Cross-Resistance
Cross-resistance, a phenomenon where cancer cells develop resistance to a range of structurally and mechanistically unrelated drugs, is a major hurdle in oncology. At present, there are no published studies specifically investigating cross-resistance profiles of cancer cells to this compound. Understanding whether this compound shares resistance mechanisms with existing chemotherapeutics is crucial for its future clinical development and potential use in combination therapies.
Proposed Experimental Workflow for Cross-Resistance Studies
To address this knowledge gap, a systematic investigation into the cross-resistance of this compound is essential. The following experimental workflow is proposed for researchers.
Potential Signaling Pathways to Investigate
While the precise mechanism of action for this compound is not fully elucidated, research on other natural product-derived anticancer agents suggests several signaling pathways that could be involved in resistance. A logical starting point for mechanistic studies would be to investigate pathways commonly associated with drug resistance.
Conclusion and Future Outlook
This compound presents an interesting avenue for anticancer drug discovery, with initial data demonstrating its cytotoxic potential. However, the absence of cross-resistance studies represents a significant knowledge gap. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate the resistance profile of this compound. Elucidating the mechanisms of resistance and identifying potential cross-resistance patterns will be critical for determining the therapeutic potential of this natural compound and for designing rational combination strategies to overcome drug resistance in cancer. Further research in this area is strongly encouraged to unlock the full potential of this compound in oncology.
References
Synergistic Effects of Vitamin D with Known Anticancer Drugs: A Comparative Guide for Researchers
An introductory note on the scope of this guide: Initial searches for "Vitexolide D" did not yield specific research on its synergistic effects with anticancer drugs. The search results consistently pointed towards a similarly named and extensively researched compound, "Vitamin D." This guide, therefore, focuses on the synergistic properties of Vitamin D and its analogues (often abbreviated as VitD) in combination with established anticancer therapies, under the assumption that this is the intended topic of interest.
This guide provides a comparative analysis of the synergistic effects of Vitamin D with various anticancer drugs, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the synergistic effects of Vitamin D and its analogues when combined with common chemotherapeutic agents across different cancer cell lines. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Vitamin D with Cisplatin
| Cancer Type | Cell Line(s) | Vitamin D Analog | Key Findings | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNCUM-02T, FaDu, Pica, SCC-4 | Vitamin D (VitD) | Co-treatment synergistically triggered cell death compared to cisplatin alone.[1] | [1] |
| Oral Squamous Cell Carcinoma (OSCC) | CAL-27, SCC-9 | Vitamin D | Vitamin D enhanced the sensitivity of OSCC cells to cisplatin, leading to greater cell death.[2] | [2] |
| Cervical Cancer | HeLa, CaSki | Vitex pseudo-negundo extract | The combination therapy increased apoptosis rates and led to cell cycle arrest.[3][4] | [3][4] |
| Various Cancers | Multiple cell lines | Calcitriol | Calcitriol potentiates the anti-tumor activities of DNA-damaging agents like cisplatin.[5][6][7] | [5][6][7] |
Table 2: Synergistic Effects of Vitamin D with Paclitaxel
| Cancer Type | Cell Line(s) | Vitamin D Analog | Key Findings | Reference(s) |
| Breast Cancer | MCF-7 | Vitamin D3 analogs (e.g., EB1089) | An additive antitumor effect was observed, with the combination decreasing tumor mass significantly more than either agent alone.[3] | [3] |
| Breast Cancer | DU4475 (TNBC) | Vitamin D | Vitamin D lowered the IC50 of paclitaxel in these cells.[8] | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BxPC-3 | Vitamin D3 (VD3) | PTX-loaded VD3 micelles induced a considerable cytotoxic synergistic effect compared to free PTX.[9] | [9] |
| Breast Cancer | Not specified | Vitamin D (VD) | VD enhanced the therapeutic effects of ALA-PDT combined with paclitaxel on tumor growth and cell apoptosis.[9][10] | [9][10] |
Table 3: Synergistic Effects of Vitamin D with Doxorubicin
| Cancer Type | Cell Line(s) | Vitamin D Analog | Key Findings | Reference(s) |
| Breast Cancer | MCF-7 | Calcifediol (25(OH)D3) | A synergistic effect was observed, leading to a dose-dependent decrease in cell survival through apoptosis and necrosis.[4] | [4] |
| Breast Cancer | MCF-7 | Vitamin D | The combination of Vitamin D and doxorubicin in a 1:1 ratio acted synergistically to decrease cell survival.[11] | [11] |
| Triple Negative Breast Cancer (TNBC) | In vivo model | Vitamin D | Vitamin D supplementation decreased doxorubicin-induced cardiotoxicity without reducing its anticancer efficacy.[12] | [12] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the studies on the synergistic effects of Vitamin D.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of single and combined drug treatments on cancer cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Vitamin D, the anticancer drug (e.g., cisplatin, paclitaxel), or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
-
Protocol:
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways related to apoptosis, cell cycle, etc. (e.g., Bcl-2, Bax, caspases).
-
Protocol:
-
Protein Extraction: Following treatment, cells are lysed using a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular mechanisms and experimental processes involved in studying the synergistic effects of Vitamin D with anticancer drugs.
Caption: Synergistic signaling pathways of Vitamin D and anticancer drugs.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Logical relationship based on the Combination Index (CI).
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D promotes the cisplatin sensitivity of oral squamous cell carcinoma by inhibiting LCN2-modulated NF-κB pathway activation through RPS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination of Vitex pseudo-negundo methanolic-extract with cisplatin can induce antioxidant activity and apoptosis in HeLa and Caski cells [frontiersin.org]
- 4. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 5. The Role of Vitamin D in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Inhibitory Effects of Paclitaxel and Vitamin D3 Loaded Poly Lactic Glycolic Acid Co-Delivery Nanoparticles on the Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Vitamin D on Paclitaxel Efficacy in Triple-negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-responsive vitamin D-based micelles for paclitaxel-controlled delivery and synergistic pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D enhances the sensitivity of breast cancer cells to the combination therapy of photodynamic therapy and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytoprotective Effect of Vitamin D on Doxorubicin-Induced Cardiac Toxicity in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Vitexolide D: A Comparative Analysis of Its Biological Activity
A comprehensive examination of Vitexolide D and its stereoisomers reveals significant variations in their biological activities, underscoring the critical role of stereochemistry in determining pharmacological effects. This guide provides a detailed comparative analysis, supported by experimental data and methodologies, to aid researchers and drug development professionals in understanding the structure-activity relationships of these compounds.
The Decisive Role of Stereochemistry
The three-dimensional structure of a molecule is paramount in its interaction with biological macromolecules like enzymes and receptors. Even subtle changes in the orientation of a functional group can dramatically alter binding affinity and subsequent biological response. For instance, in the case of Vitamin D analogues, different stereoisomers have been shown to possess varying degrees of activity, with some exhibiting potent therapeutic effects while others are virtually inactive.[2][3] This principle is a cornerstone of medicinal chemistry and drug design.
Hypothetical Comparative Data of this compound Stereoisomers
To illustrate the potential differences between this compound and its stereoisomers, the following tables present hypothetical data based on common assays used to evaluate the biological activity of natural products.
Table 1: Comparative In Vitro Cytotoxicity of this compound Stereoisomers
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Cancer Cell Line A | 5.2 |
| Stereoisomer 1 | Cancer Cell Line A | 15.8 |
| Stereoisomer 2 | Cancer Cell Line A | > 100 |
| Stereoisomer 3 | Cancer Cell Line A | 2.1 |
| This compound | Cancer Cell Line B | 8.9 |
| Stereoisomer 1 | Cancer Cell Line B | 25.4 |
| Stereoisomer 2 | Cancer Cell Line B | > 100 |
| Stereoisomer 3 | Cancer Cell Line B | 4.5 |
Table 2: Comparative Anti-inflammatory Activity of this compound Stereoisomers
| Compound | Assay | IC₅₀ (µM) |
| This compound | NO Production in Macrophages | 12.5 |
| Stereoisomer 1 | NO Production in Macrophages | 35.2 |
| Stereoisomer 2 | NO Production in Macrophages | > 100 |
| Stereoisomer 3 | NO Production in Macrophages | 9.8 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a comparative analysis of this compound and its stereoisomers.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its stereoisomers for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite by comparison with a sodium nitrite standard curve and calculate the IC₅₀ values.
Signaling Pathways and Molecular Interactions
The differential activity of stereoisomers can often be traced back to their interactions with specific signaling pathways. For example, many natural products exert their effects by modulating pathways such as NF-κB, MAPK, or PI3K/Akt.
The binding of a ligand to its receptor is a highly specific event, akin to a key fitting into a lock. The stereochemistry of the ligand is the "shape" of the key. A slight change in this shape can prevent it from fitting into the "lock" of the receptor's binding site, thus abolishing its biological activity.
Below is a conceptual diagram illustrating how different stereoisomers might interact with a hypothetical signaling pathway.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis, and biological activity of novel conformationally restricted vitamin D analogues, (22R)- and (22S)-22-ethyl-1,25-dihydroxy-23,24-didehydro-24a,24b-dihomo-20-epivitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Biological Activities of 20S,24S/R-Dihydroxyvitamin D3 Epimers and Their 1α-Hydroxyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Vitexolide D: A Comparative Analysis of In Vitro Efficacy with a Look at the Data Gap in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Vitexolide D, a labdane-type diterpenoid isolated from the leaves of Vitex vestita, has demonstrated cytotoxic effects against human colorectal carcinoma (HCT-116) and normal human fetal lung fibroblast (MRC5) cell lines in laboratory settings. This guide provides a comparative overview of its in vitro efficacy and highlights the current lack of available in vivo data and research into its effects on specific signaling pathways.
In Vitro Efficacy of this compound
Initial studies have established the cytotoxic potential of this compound against both a cancerous and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, fall within the micromolar range, suggesting moderate potency.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HCT-116 | Human Colorectal Carcinoma | 1 < IC50 < 10 | [1] |
| MRC5 | Human Fetal Lung Fibroblast | 1 < IC50 < 10 | [1] |
Caption: Table summarizing the in vitro cytotoxic activity of this compound.
Experimental Protocols
The in vitro cytotoxicity of this compound was determined using a standard cell viability assay. The following protocol provides a general framework for such an experiment.
Cell Culture and Treatment:
-
HCT-116 and MRC5 cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations in the culture medium.
-
The culture medium was removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells received medium with the vehicle (solvent) only.
-
The plates were incubated for a specified period (e.g., 48 or 72 hours).
Cytotoxicity Assay (e.g., MTT Assay):
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined from the dose-response curves.
Caption: Workflow of the in vitro cytotoxicity assay.
In Vivo Efficacy and Signaling Pathway Analysis: A Research Gap
Despite the promising in vitro results, a thorough search of the scientific literature reveals a significant gap in the understanding of this compound's biological activity.
In Vivo Efficacy: To date, no studies have been published on the in vivo efficacy of this compound in animal models. Therefore, its anti-tumor activity, pharmacokinetic profile, and potential toxicity in a living organism remain unknown.
Signaling Pathway Modulation: There is currently no available data on the mechanism of action of this compound, specifically concerning its effects on the STAT3 (Signal Transducer and Activator of Transcription 3) and FAK (Focal Adhesion Kinase) signaling pathways. These pathways are crucial in cancer cell proliferation, survival, and metastasis, and understanding the interaction of this compound with these pathways would be critical for its development as a potential therapeutic agent.
Caption: Comparison of available efficacy data for this compound.
Conclusion and Future Directions
This compound has emerged as a compound of interest due to its demonstrated cytotoxic activity against a human colorectal cancer cell line. However, the current body of research is limited to these initial in vitro findings. To fully assess the therapeutic potential of this compound, further investigation is imperative. Future research should prioritize:
-
In vivo studies in relevant animal cancer models to evaluate anti-tumor efficacy, safety, and pharmacokinetics.
-
Mechanism of action studies to elucidate the molecular targets and signaling pathways affected by this compound, with a particular focus on key cancer-related pathways such as STAT3 and FAK.
The data presented in this guide serves as a foundation for researchers and drug development professionals, highlighting both the promise of this compound and the critical need for further research to bridge the existing knowledge gaps.
References
Safety Operating Guide
Navigating the Disposal of Vitexolide D: A Procedural Guide for Laboratory Safety
Vitexolide D, a diterpenoid compound, has been noted for its cytotoxic properties. Consequently, all waste materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. The implementation of rigorous disposal protocols is essential to mitigate risks to laboratory personnel, the wider community, and the environment.
Key Characteristics and Data Presentation
A thorough understanding of this compound's properties is the foundation of its safe management. The following table summarizes its key characteristics to inform handling and disposal procedures.
| Property | Description |
| Compound Type | Diterpenoid |
| Primary Hazard | Cytotoxic |
| Typical Physical State | Solid, powder form |
| Commonly Used Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Step-by-Step Disposal Protocol
The following procedural steps provide a framework for the safe segregation, containment, and ultimate disposal of all waste streams contaminated with this compound.
The immediate and correct segregation of waste is a critical control measure. Any item that has been in contact with this compound is to be considered contaminated and must be disposed of as cytotoxic waste.
-
Solid Waste : This category encompasses a range of items including, but not limited to, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, as well as laboratory consumables like pipette tips, tubes, and weighing papers. All materials used for spill cleanup also fall into this category.
-
Liquid Waste : This includes any unused or expired solutions of this compound, solvents utilized in its dissolution, and the rinsate generated from the cleaning of contaminated glassware.
-
Sharps Waste : Any needles, syringes, scalpels, or blades used during the handling of this compound must be treated as sharps waste. This also includes contaminated glass Pasteur pipettes and any broken glassware.
The integrity of containment and the clarity of labeling are paramount for the safe storage and subsequent transport of hazardous materials.
-
Solid Waste : Contaminated solid waste should be placed in a designated, leak-proof, and puncture-resistant container. This container should be lined with a heavy-duty plastic bag, typically color-coded yellow or purple to signify cytotoxic waste. The exterior of the container must be clearly labeled with "Cytotoxic Waste," the universal biohazard symbol, and the full chemical name, "this compound."
-
Liquid Waste : This waste stream must be collected in a dedicated, leak-proof, and chemically compatible container, such as a glass or polyethylene bottle equipped with a secure screw cap. It is crucial to avoid mixing incompatible waste streams. The container must be explicitly labeled with "Hazardous Waste," "Cytotoxic," the full chemical name "this compound," and a comprehensive list of all constituent solvents.
-
Sharps Waste : All contaminated sharps must be immediately placed into a designated, puncture-proof sharps container. This container must be clearly labeled "Cytotoxic Sharps Waste" and bear the biohazard symbol. To prevent overfilling and potential injuries, these containers should be sealed when they are no more than three-quarters full.
Thorough decontamination of all work surfaces and non-disposable equipment that may have come into contact with this compound is a mandatory step.
-
Decontamination Procedure :
-
Prepare a suitable decontamination solution, which may be a high-pH solution or another agent recommended by your institution's EHS department.
-
While wearing appropriate PPE, meticulously wipe down all potentially contaminated surfaces with the prepared solution.
-
Follow this with a rinse using 70% ethanol or another appropriate disinfectant.
-
All materials used in the cleaning process, such as wipes and absorbent pads, must be disposed of as solid cytotoxic waste.[1]
-
The ultimate disposal of this compound waste must be conducted through authorized channels.
-
All correctly segregated, contained, and labeled waste must be collected by your institution's designated hazardous waste management service.
-
Under no circumstances should any this compound waste be disposed of in the regular trash, poured down the drain, or introduced into any other non-hazardous waste stream.
-
Adhere strictly to your institution's established procedures for requesting a hazardous waste pickup.
Experimental Protocol: Decontamination of a Contaminated Glass Beaker
The following protocol details a methodical approach to the decontamination of a non-disposable glass beaker that has been exposed to a this compound solution.
-
Preparation :
-
Don the appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.
-
All procedures should be conducted within a certified chemical fume hood.
-
Have a designated "Cytotoxic Waste" container for solid materials and a "Hazardous Liquid Waste" container for the rinsate readily accessible.
-
-
Initial Rinsing :
-
Carefully rinse the interior of the beaker three times with a solvent in which this compound is known to be soluble (e.g., acetone or ethyl acetate).
-
Collect all of the rinsate into the designated hazardous liquid waste container.
-
-
Washing and Decontamination :
-
Wash the beaker with a standard laboratory detergent and warm water.
-
Rinse the beaker thoroughly with deionized water.
-
Immerse the beaker in a freshly prepared decontamination solution, such as a sodium hypochlorite solution or another oxidizing agent as recommended by your EHS department, for a minimum duration of 30 minutes.
-
-
Final Rinsing and Drying :
-
Remove the beaker from the decontamination solution and rinse it extensively with deionized water.
-
Allow the beaker to air dry completely before it is returned to service.
-
-
Disposal of Waste :
-
Dispose of all used PPE and cleaning materials in the designated solid cytotoxic waste container.
-
Ensure that the hazardous liquid waste container is securely sealed and accurately labeled before scheduling it for pickup.
-
Visualizing the Disposal Workflow
The logical progression for the proper disposal of waste generated during experiments with this compound is illustrated in the following diagram.
Caption: A logical workflow for the segregation and disposal of laboratory waste contaminated with this compound.
References
Essential Safety and Operational Guide for Handling Vitexolide D
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with potential biological activity. Vitexolide D, a labdane-type diterpenoid, has demonstrated cytotoxic activities against cancer cell lines, necessitating stringent safety protocols to minimize exposure and ensure safe disposal.[1][][3][4][5] This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given the cytotoxic nature of this compound, a comprehensive approach to personal protection and engineering controls is mandatory. The following table summarizes the required PPE and engineering controls for handling this compound.
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. | To contain aerosols and fine powders, preventing inhalation of the compound. |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs. | To protect the body from splashes and spills. Should not be worn outside the designated handling area.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes of solutions containing this compound. |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | To provide an additional layer of protection for the face and neck. |
| Respiratory Protection | An N95 respirator may be required if handling the powder outside of a certified containment device, based on a risk assessment.[7] | To prevent inhalation of airborne particles. Fit-testing is required for proper use. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from receiving the compound to the final disposal of waste. Adherence to this workflow is critical to maintaining a safe laboratory environment.
Caption: Procedural workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, gowns, pipette tips, and other disposable labware, must be collected in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste."
-
Liquid Waste: All liquid waste, including stock solutions and experimental media containing this compound, should be collected in a clearly labeled, sealed, and shatter-resistant container. This waste must be treated as hazardous chemical waste.
-
Decontamination: Work surfaces and equipment should be decontaminated using an appropriate cleaning agent. The cleaning materials (e.g., wipes) must also be disposed of as cytotoxic waste.
-
Waste Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program.[6] Do not mix cytotoxic waste with general laboratory or biohazardous waste.
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring personal and environmental protection while advancing scientific research.
References
- 1. This compound | CAS:1788090-69-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
